molecular formula C10H12O4 B1309567 2-Hydroxy-3-(2-methylphenoxy)propanoic acid CAS No. 26114-38-5

2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Cat. No.: B1309567
CAS No.: 26114-38-5
M. Wt: 196.2 g/mol
InChI Key: JAZQODDDVRQQGL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-hydroxy-3-(2-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQODDDVRQQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406816
Record name 2-hydroxy-3-(2-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26114-38-5
Record name 2-hydroxy-3-(2-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The primary synthesis route detailed is a modification of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is effectively achieved through the Williamson ether synthesis.[1][2] This method involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific application, the sodium salt of o-cresol (2-methylphenol) acts as the nucleophile, attacking an electrophilic three-carbon component, such as 2-chloropropanoic acid or its salt, to form the desired ether linkage. The general reaction is an SN2 mechanism, where a backside attack by the nucleophile on the carbon atom bearing the leaving group occurs in a concerted step.[2]

The reaction commences with the deprotonation of o-cresol using a strong base, typically sodium hydroxide, to form the more nucleophilic sodium o-cresolate. This is followed by the addition of a suitable propyl halide derivative. Subsequent workup, including acidification and extraction, yields the final product.

Synthesis Pathway Diagram

Synthesis_Pathway o_cresol o-Cresol (2-Methylphenol) cresolate Sodium o-cresolate o_cresol->cresolate + NaOH - H2O naoh NaOH intermediate Reaction Intermediate cresolate->intermediate + Sodium 2-chloropropionate (Toluene, 80°C) chloropropionate Sodium 2-chloropropionate product This compound intermediate->product + HCl - NaCl hcl HCl (acidification)

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of D-2-(2-methylphenoxy)propionic acid, a stereoisomer of the target compound, adapted from a patented procedure.[3] This protocol can be modified for the synthesis of the racemic mixture or other stereoisomers by selecting the appropriate starting materials.

Materials:

  • o-Cresol (56 g)

  • Toluene (300 cc)

  • 40% w/v Sodium Hydroxide Solution (50 cc)

  • Sodium 2-chloropropionate (68 g)

  • Water (300 cc)

  • Concentrated Hydrochloric Acid (d=1.19; 25 cc for neutralization, 50 cc for acidification)

  • Methylene Chloride (200 cc for initial extraction, 450 cc for product extraction)

  • Crushed Ice (200 g)

  • Anhydrous Sodium Sulphate

  • Decolorizing Charcoal

Procedure:

  • Formation of Sodium o-cresolate: A solution of o-cresol (56 g) in toluene (300 cc) is brought to reflux. To this refluxing solution, a 40% w/v sodium hydroxide solution (50 cc) is added over a period of 20 minutes. Water is subsequently removed from the reaction mixture by azeotropic distillation.[3]

  • Ether Formation: After the removal of water, sodium 2-chloropropionate (68 g) is added to the mixture. The reaction is then heated to 80°C and maintained at this temperature for 5 hours.[3]

  • Workup and Extraction: The reaction mixture is cooled and then taken up in water (300 cc). The aqueous layer is decanted and neutralized with concentrated hydrochloric acid (d=1.19; 25 cc). This neutralized aqueous layer is then extracted with methylene chloride (200 cc).[3]

  • Acidification and Product Isolation: The remaining aqueous layer is poured into a mixture of concentrated hydrochloric acid (d=1.19; 50 cc) and crushed ice (200 g). The resulting precipitate is extracted with methylene chloride (450 cc).[3]

  • Purification: The methylene chloride solution containing the product is dried over anhydrous sodium sulphate and treated with decolorizing charcoal for purification. The solution is then concentrated under reduced pressure (25 mm.Hg) to yield the final product.[3]

Quantitative Data

The following table summarizes the quantitative data from the described synthesis.

ParameterValueReference
Reactants
o-Cresol56 g[3]
Sodium 2-chloropropionate68 g[3]
40% w/v NaOH Solution50 cc[3]
Solvent
Toluene300 cc[3]
Reaction Conditions
Temperature80°C[3]
Time5 hours[3]
Product
Yield77 g[3]
Melting Point66°-67° C[3]
Optical Rotation ([α]D22)+18.2° (c=10, CHCl3) for D-isomer[3]

Alternative Synthesis Approaches

While the Williamson ether synthesis is a primary route, other methodologies could be explored for the synthesis of related structures. For instance, a patented method for synthesizing (S)-2-hydroxy-3-o-methylpropanoic acid utilizes a diazotization reaction starting from 2-methyl-L-phenylalanine hydrochloride.[4] This approach, while for a different target molecule, highlights an alternative strategy for constructing the α-hydroxy acid moiety.[4] However, for the direct synthesis of this compound, the Williamson ether synthesis remains a well-documented and efficient method.[3]

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is an organic compound with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . This guide provides a summary of its known physicochemical properties. Due to the limited availability of direct experimental data for this specific compound, this document also outlines established experimental protocols for determining key physicochemical parameters for similar organic acids. These methodologies provide a framework for the empirical characterization of this and other novel chemical entities.

Physicochemical Properties

A comprehensive search of publicly available data reveals limited specific experimental values for this compound. The available information is summarized in the table below. For context, data for structurally similar compounds are also included to provide a comparative basis.

PropertyThis compound2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) (Analogue)2-hydroxy-2-methylpropanoic acid (Analogue)
Chemical Formula C₁₀H₁₂O₄C₁₀H₁₁ClO₃[1]C₄H₈O₃[2]
Molecular Weight 196.20 g/mol 214.64 g/mol [1]104.106 g/mol [2]
Physical Form SolidColorless crystals[1]Solid
Melting Point Not available94-95 °C[3]77-81 °C[2]
Boiling Point Not availableDecomposes[4]84 °C[2]
Water Solubility Not available880 mg/L at 25 °C[1]Soluble[5]
pKa Not available3.19 ± 0.10 (Predicted)[6]Not available
logP (Octanol-Water Partition Coefficient) Not availableNot availableNot available

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic acids like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.

Methodology: Capillary Method

This is a common and straightforward method for determining the melting point[7][8].

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, which is sealed at one end[9]. The tube is tapped gently to pack the solid to a height of 2-3 mm[9].

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The apparatus consists of a heating block or oil bath, a thermometer, and a means to observe the sample[8].

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus[10].

    • The sample is heated rapidly to a temperature approximately 15°C below the expected melting point[9].

    • The heating rate is then slowed to about 1-2°C per minute to allow for accurate observation[9].

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a liquid is recorded as the end of the melting range.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity of a compound in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration

This method involves titrating a solution of the acid with a standard basic solution and monitoring the pH change[11][12].

  • Materials:

    • A calibrated pH meter and electrode.

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[11].

    • The organic acid sample, accurately weighed and dissolved in a suitable solvent (often water or a water-cosolvent mixture) to a known concentration (e.g., 1 mM)[11][12].

  • Procedure:

    • The pH meter is calibrated using standard buffers[11].

    • A known volume of the acid solution is placed in a beaker with a magnetic stirrer.

    • The pH electrode is immersed in the solution.

    • The NaOH solution is added in small, precise increments from a burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded[11].

    • The titration continues until the pH has passed the equivalence point, indicated by a sharp increase in pH.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized)[12].

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

This is the traditional and "gold standard" method for determining logP[13][14].

  • Materials:

    • 1-Octanol (pre-saturated with water).

    • Water or a suitable buffer (e.g., phosphate-buffered saline, PBS) (pre-saturated with 1-octanol)[13].

    • The test compound.

    • A suitable analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis spectroscopy, HPLC).

  • Procedure:

    • A known amount of the test compound is dissolved in either the aqueous or the octanol phase.

    • Equal volumes of the octanol and aqueous phases are combined in a flask.

    • The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium[15].

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • Aliquots are carefully taken from both the octanol and aqueous layers.

  • Data Analysis: The concentration of the compound in each phase is determined using the chosen analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value[14].

Logical Workflow and Signaling Pathway Diagrams

As there is no specific information available on the biological signaling pathways involving this compound, a logical workflow for the physicochemical characterization of a novel compound is presented below. This diagram illustrates the sequential process of property determination that is fundamental in early-stage drug discovery and chemical research.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point Determination C->D E Solubility Studies C->E F pKa Determination C->F G logP Determination C->G H Data Analysis and Property Profiling D->H E->H F->H G->H

Caption: Workflow for the physicochemical characterization of a novel compound.

This workflow highlights the logical progression from synthesis to comprehensive property profiling, which is essential for understanding the behavior of a new chemical entity. The determination of these fundamental properties provides the foundational data required for further research and development.

References

An In-depth Technical Guide to 2-Hydroxy-3-(2-methylphenoxy)propanoic acid (CAS: 26114-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical documentation for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid (CAS: 26114-38-5) are exceedingly scarce. This guide synthesizes the limited available data and provides context based on structurally related compounds. The experimental protocols and potential biological activities described herein are largely extrapolated and should be considered theoretical until validated by direct experimental evidence for the target compound.

Introduction

This compound is a carboxylic acid derivative with the chemical formula C₁₀H₁₂O₄. As a member of the phenoxypropanoic acid class, it holds potential for investigation in various scientific domains, including agrochemicals and pharmaceuticals, due to the diverse biological activities observed in structurally similar molecules. This document aims to provide a comprehensive overview of its known properties and potential areas of application for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.

PropertyValueReference
CAS Number 26114-38-5
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Physical Form Solid
InChI 1S/C10H12O4/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13)
SMILES O=C(O)C(O)COC1=CC=CC=C1C

Potential Synthesis Routes

While specific experimental protocols for the synthesis of this compound are not detailed in published literature, general methodologies for analogous compounds can be adapted. A plausible synthetic approach is the Williamson ether synthesis.

Williamson Ether Synthesis

This method would involve the reaction of 2-methylphenol (o-cresol) with a suitable 3-carbon building block containing a hydroxyl and a carboxylic acid group.

Reaction Scheme:

Williamson Ether Synthesis 2-methylphenol 2-Methylphenol Intermediate 1-(o-tolyloxy)propane-2,3-diol 2-methylphenol->Intermediate Base Glycidol Glycidol Glycidol->Intermediate Final_Product This compound Intermediate->Final_Product Oxidation

Caption: Plausible Williamson ether synthesis route.

Experimental Protocol (Hypothetical):

  • Deprotonation of 2-methylphenol: In a round-bottom flask, dissolve 2-methylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF). Add a strong base, like sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen) to form the sodium salt of 2-methylphenol.

  • Nucleophilic Attack: To the resulting solution, add glycidol dropwise at room temperature. The reaction mixture is then heated to facilitate the nucleophilic attack of the phenoxide on the epoxide ring of glycidol.

  • Hydrolysis: After the reaction is complete, the mixture is cooled and quenched with water. The resulting intermediate, 1-(o-tolyloxy)propane-2,3-diol, is then extracted with an organic solvent.

  • Oxidation: The primary alcohol of the diol intermediate is selectively oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification to yield the final product, this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological effects of this compound are not available. However, based on its structural similarity to other phenoxypropanoic acid derivatives, several potential biological activities can be hypothesized.

Anti-inflammatory Activity

Derivatives of phenoxy acetic acid have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway.

Antimicrobial and Antifungal Activity

Various derivatives of 2-hydroxy propanoic acid have been synthesized and evaluated for their antimicrobial potential.[2] These compounds may exert their effects through mechanisms such as disruption of the microbial cell membrane or inhibition of essential enzymes.

Anticancer Activity

Some propanoic acid derivatives have been identified as having anticancer properties.[3][4] The potential mechanisms could involve the inhibition of specific enzymes like sirtuin 2 (SIRT2) or the epidermal growth factor receptor (EGFR), which are often dysregulated in cancer cells.

Analytical Methods

For the characterization and quantification of this compound, standard analytical techniques would be employed.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Mass Spectrometry (MS) Molecular weight determination and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and elucidation of the chemical environment of protons and carbons.
Infrared (IR) Spectroscopy Identification of functional groups.

Hypothetical HPLC Method Development Workflow:

HPLC Method Development Start Define Analytical Goal (Purity, Quantification) Column_Selection Select Stationary Phase (e.g., C18) Start->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase (Solvent ratio, pH) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Select Detection Wavelength (UV-Vis) Mobile_Phase_Optimization->Detection_Wavelength Method_Validation Validate Method (Linearity, Accuracy, Precision) Detection_Wavelength->Method_Validation End Routine Analysis Method_Validation->End

References

biological activity of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid and Its Structural Analogs

Introduction and Pharmacological Context

Phenoxy-propanoid derivatives have a history of investigation for their effects on the central nervous system (CNS). Mephenesin, the parent diol of this compound, was developed in the mid-20th century and is recognized for its muscle relaxant properties.[1] Its mechanism of action is centered on the modulation of neuronal activity within the spinal cord and brainstem, rather than direct action on muscle fibers.[1][2] The primary activities associated with this chemical class include skeletal muscle relaxation, mild sedation, and anxiolytic effects. These effects are attributed to the depression of polysynaptic reflex pathways in the CNS.[3][4]

Mechanism of Action

The primary mechanism of action for mephenesin and related compounds is the inhibition of neuronal signaling within the central nervous system, particularly at the level of the spinal cord.[2] This is achieved through several proposed pathways:

  • Inhibition of Spinal Polysynaptic Reflexes: The most well-documented effect is the selective depression of polysynaptic reflex arcs, which are complex neural circuits involving one or more interneurons that are responsible for muscle tone and spasms.[1][5][6] Monosynaptic reflexes, such as the stretch reflex, are minimally affected.[6]

  • Potentiation of GABAergic Transmission: Evidence suggests that mephenesin enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[3] By potentiating GABAergic transmission, particularly at GABA-A receptors, mephenesin increases the threshold for neuronal firing, leading to a generalized CNS depressant effect and reduced motor neuron excitability.

  • Modulation of Ion Channels: The exact mechanism is not fully elucidated, but some findings suggest mephenesin may block inward sodium and calcium neuronal currents, which would contribute to the stabilization of neuronal membranes and a reduction in their excitability.[7]

Signaling Pathway Diagram

The following diagram illustrates the proposed potentiation of GABA-A receptor activity, a key mechanism for the CNS depressant effects of this compound class.

GABA_Potentiation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Exocytosis GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_A_Receptor GABA Binds Chloride_influx GABA_A_Receptor->Chloride_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Mephenesin Mephenesin Analog (Allosteric Modulator) Mephenesin->GABA_A_Receptor Potentiates AP Action Potential AP->GABA_vesicle Experimental_Workflow start Start animal_prep Animal Preparation (Spinal Transection, Laminectomy) start->animal_prep electrode_placement Electrode Placement (Stim: Tibial Nerve, Record: L7/S1 Roots) animal_prep->electrode_placement baseline Record Baseline Reflexes (Monosynaptic & Polysynaptic) electrode_placement->baseline drug_admin Administer Compound (e.g., Mephenesin, i.v.) baseline->drug_admin post_drug_rec Record Post-Drug Reflexes drug_admin->post_drug_rec post_drug_rec->drug_admin Next Dose analysis Data Analysis (% Inhibition, Dose-Response) post_drug_rec->analysis end End analysis->end

References

An In-depth Technical Guide to 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-(2-methylphenoxy)propanoic acid and its structural analogs represent a class of compounds with significant potential in therapeutic and agrochemical applications. As derivatives of arylpropionic acid, they are anticipated to possess a range of biological activities, including anti-inflammatory and metabolic modulatory effects. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and biological evaluation of these compounds. Due to a lack of direct experimental data on the title compound, this guide leverages information on closely related structural analogs to provide insights into its potential properties and to guide future research. Detailed experimental protocols for synthesis and biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their potential pharmacological roles.

Introduction

Arylpropionic acid derivatives are a well-established class of compounds with diverse pharmacological activities. A notable member of this class is Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological activities of these compounds are often attributed to their ability to modulate inflammatory pathways. Recent research has also explored the potential of related structures, such as phenoxypropanoic acid derivatives, as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation.

Synthesis of this compound and Analogs

The synthesis of this compound can be approached through several established chemical methodologies. The most direct and analogous methods are based on the Williamson ether synthesis.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a protected 2,3-epoxypropanol with 2-methylphenol (o-cresol), followed by hydrolysis and oxidation. A more direct, analogous method can be adapted from the synthesis of 2-(2-methylphenoxy)propanoic acid.

Experimental Protocol: Synthesis of 2-(2-methylphenoxy)propanoic acid (Adaptable for the title compound)

This protocol describes the synthesis of a close structural analog and can be adapted for the synthesis of this compound by starting with a suitable 3-substituted-2-halopropanoic acid.

  • Materials: o-Cresol, Toluene, Sodium Hydroxide, Sodium 2-chloropropionate, Hydrochloric acid, Methylene chloride, Sodium sulfate.

  • Procedure:

    • A solution of o-cresol in toluene is refluxed, and a concentrated solution of sodium hydroxide is added over 20 minutes.

    • Water is removed by azeotropic distillation.

    • Sodium 2-chloropropionate is added, and the mixture is heated at 80°C for 5 hours.

    • After cooling, the reaction mixture is diluted with water.

    • The aqueous layer is separated and neutralized with concentrated hydrochloric acid, then poured into a mixture of hydrochloric acid and crushed ice.

    • The resulting precipitate is extracted with methylene chloride.

    • The organic layer is dried over sodium sulfate, purified with decolorizing charcoal, and concentrated under reduced pressure to yield 2-(2-methylphenoxy)propanoic acid.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound and its derivatives may exhibit anti-inflammatory effects or act as modulators of nuclear receptors like PPARs.

Anti-Inflammatory Activity

Many arylpropionic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Another significant pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][2][3][4][5]

Caption: The canonical NF-κB signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenoxypropanoic acid derivatives have been identified as ligands for PPARs, a family of nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation.[6] Activation of PPARγ, in particular, has been shown to have anti-inflammatory effects.

PPAR Signaling Pathway

PPARs form heterodimers with the retinoid X receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby regulating the transcription of target genes.[6][7][8][9]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Ligand PPAR PPAR Ligand->PPAR 1. Ligand Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR 2. Heterodimerization RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE 3. DNA Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression 4. Transcription Regulation

Caption: The PPAR signaling pathway.

Quantitative Data

As there is no publicly available quantitative biological data for this compound, this section provides a template for how such data could be presented once it becomes available through experimental studies.

Table 1: In Vitro Anti-Inflammatory Activity of 2-Hydroxy-3-(phenoxy)propanoic Acid Derivatives

Compound IDR Group (Phenoxy Ring)IC50 (µM) vs. COX-1IC50 (µM) vs. COX-2
Target 2-methylData not availableData not available
Analog 14-chloroData not availableData not available
Analog 22,4-dichloroData not availableData not available

Table 2: PPARγ Agonist Activity of 2-Hydroxy-3-(phenoxy)propanoic Acid Derivatives

Compound IDR Group (Phenoxy Ring)EC50 (µM)Max Activation (%)
Target 2-methylData not availableData not available
Analog 14-methoxyData not availableData not available
Analog 2UnsubstitutedData not availableData not available

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound and its analogs, a series of in vitro and in vivo assays can be employed.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11][12]

  • Animals: Male Wistar rats (180-200 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, vehicle control, or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Assay_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Drug_Administration Administer Test Compound, Vehicle, or Standard Fasting->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Intervals (1-4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

This compound represents an unexplored molecule within a class of compounds known for their significant biological activities. While direct experimental evidence is currently lacking, the structural similarities to known anti-inflammatory agents and PPAR agonists provide a strong rationale for its investigation. The synthetic and experimental protocols outlined in this guide offer a clear path forward for researchers to synthesize and evaluate the biological properties of this compound and its derivatives. Future studies should focus on the synthesis of a library of analogs with systematic variations in the phenoxy ring and the propanoic acid backbone to establish clear structure-activity relationships. Elucidation of the precise molecular targets and signaling pathways will be crucial in determining the therapeutic or agrochemical potential of this promising class of molecules.

References

Spectroscopic Profile of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide leverages spectral information from structurally analogous molecules to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines detailed, generalized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of related compounds, including various phenoxypropanoic acids and other substituted propanoic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet1HCarboxylic acid proton (-COOH)
~7.1-7.3Multiplet1HAromatic proton (Ar-H)
~6.8-7.0Multiplet3HAromatic protons (Ar-H)
~4.3-4.5Multiplet1HMethine proton (-CH(OH)-)
~4.1-4.3Multiplet2HMethylene protons (-O-CH₂-)
~2.2-2.4Singlet3HMethyl protons (-CH₃)
~3-5 (broad)Singlet1HHydroxyl proton (-OH)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~170-175Carboxylic acid carbon (-COOH)
~155-160Aromatic carbon (-O-Ar)
~130-135Aromatic carbon (-C-CH₃)
~125-130Aromatic carbon (CH)
~120-125Aromatic carbon (CH)
~110-115Aromatic carbon (CH)
~110-115Aromatic carbon (CH)
~70-75Methylene carbon (-O-CH₂-)
~68-72Methine carbon (-CH(OH)-)
~15-20Methyl carbon (-CH₃)
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3500-3300 (broad)StrongO-H stretch (hydroxyl group)
3300-2500 (broad)StrongO-H stretch (carboxylic acid)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1730-1700StrongC=O stretch (carboxylic acid)
1600-1450MediumC=C stretch (aromatic ring)
1250-1200StrongC-O stretch (aryl ether)
1100-1000StrongC-O stretch (alcohol)
Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioPossible Fragment Ion
196[M]⁺ (Molecular ion)
178[M - H₂O]⁺
151[M - COOH]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺
45[COOH]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -COOH).

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

    • For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBR pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z ratio.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling_Pathway_Concept cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Structural Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR Analyzed by IR IR Compound->IR Analyzed by MS MS Compound->MS Analyzed by Connectivity Connectivity (H-H, C-H) NMR->Connectivity Provides Functional_Groups Functional Groups (-OH, -COOH, C-O-C) IR->Functional_Groups Provides Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Provides

Caption: Relationship between spectroscopic techniques and the structural information they provide.

An In-Depth Technical Guide to the Enantiomers of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 2-hydroxy-3-(2-methylphenoxy)propanoic acid, a chiral carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. This document details the synthesis of the racemic mixture, methodologies for chiral resolution, and the importance of enantiomeric purity. While specific quantitative data for the individual enantiomers remains proprietary or not publicly available, this guide furnishes detailed experimental protocols for key synthetic and analytical procedures based on established chemical principles and analogous compounds.

Introduction

Chirality is a fundamental property in drug design and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This compound possesses a single stereocenter at the C2 position of the propanoic acid chain, giving rise to two enantiomers: (R)-2-hydroxy-3-(2-methylphenoxy)propanoic acid and (S)-2-hydroxy-3-(2-methylphenoxy)propanoic acid. The spatial arrangement of the hydroxyl and carboxyl groups around this chiral center dictates the molecule's interaction with chiral biological systems, such as enzymes and receptors. Therefore, the synthesis and characterization of the individual enantiomers are crucial for any meaningful investigation into their biological activity.

Synthesis of Racemic this compound

The synthesis of the racemic mixture is the initial step towards obtaining the pure enantiomers. A common and effective method for the preparation of α-hydroxy acids is through the hydrolysis of the corresponding α-halo acids, which can be synthesized from the parent carboxylic acid. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 3-(2-methylphenoxy)propanoic acid

This step involves a Williamson ether synthesis between 2-methylphenol (o-cresol) and a 3-halopropanoic acid derivative.

  • Materials: 2-methylphenol, ethyl 3-bromopropanoate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), 1 M hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • To a stirred solution of 2-methylphenol in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate dropwise.

    • The reaction is then stirred at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with 1 M HCl and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield ethyl 3-(2-methylphenoxy)propanoate.

    • Hydrolyze the ester by refluxing with an excess of aqueous sodium hydroxide.

    • After cooling, acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 3-(2-methylphenoxy)propanoic acid.

Step 2: α-Bromination of 3-(2-methylphenoxy)propanoic acid

  • Materials: 3-(2-methylphenoxy)propanoic acid, N-bromosuccinimide (NBS), sulfuric acid (catalytic amount), carbon tetrachloride (CCl4).

  • Procedure:

    • In a round-bottom flask, dissolve 3-(2-methylphenoxy)propanoic acid in CCl4.

    • Add NBS and a catalytic amount of sulfuric acid.

    • Reflux the mixture with initiation by a UV lamp until all the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO4, and evaporate the solvent to yield 2-bromo-3-(2-methylphenoxy)propanoic acid.

Step 3: Hydrolysis to Racemic this compound

  • Materials: 2-bromo-3-(2-methylphenoxy)propanoic acid, aqueous sodium hydroxide solution.

  • Procedure:

    • Dissolve the α-bromo acid in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and acidify with concentrated HCl to precipitate the racemic α-hydroxy acid.

    • Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethyl acetate/hexane) to obtain pure racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used and effective method.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation
  • Chiral Resolving Agents: Chiral amines such as (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, quinine, or cinchonidine are commonly used for the resolution of carboxylic acids. The choice of the resolving agent is often empirical.

  • Procedure:

    • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add an equimolar amount of the chosen chiral resolving agent.

    • Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature.

    • The less soluble diastereomeric salt will crystallize out. The progress of crystallization can be monitored by polarimetry of the mother liquor.

    • Filter the crystals and wash with a small amount of cold solvent.

    • To liberate the enantiomerically enriched carboxylic acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl).

    • Extract the free acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched this compound.

    • The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the specific rotation.

    • The other enantiomer can be recovered from the mother liquor by a similar process of acidification and extraction.

Data Presentation

Due to the lack of publicly available experimental data for the specific enantiomers of this compound, the following tables are presented as templates for researchers to populate with their own experimental findings.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Melting Point (°C) [To be determined][To be determined][To be determined]
Specific Rotation [α]D (c, solvent, T) [To be determined][To be determined]0
Appearance [To be determined][To be determined][To be determined]

Table 2: Chiral Resolution Data

Chiral Resolving AgentSolventDiastereomeric Salt FormedYield (%)Enantiomeric Excess (ee%) of Recovered Acid
(R)-(+)-α-methylbenzylamine[e.g., Ethanol][To be determined][To be determined][To be determined]
(S)-(-)-α-methylbenzylamine[e.g., Methanol][To be determined][To be determined][To be determined]
Quinine[e.g., Acetone][To be determined][To be determined][To be determined]

Visualization of Workflows

Synthesis Workflow

G cluster_0 Synthesis of Racemic this compound start 2-Methylphenol + Ethyl 3-bromopropanoate step1 Williamson Ether Synthesis start->step1 intermediate1 Ethyl 3-(2-methylphenoxy)propanoate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 3-(2-methylphenoxy)propanoic acid step2->intermediate2 step3 α-Bromination (NBS) intermediate2->step3 intermediate3 2-Bromo-3-(2-methylphenoxy)propanoic acid step3->intermediate3 step4 Hydrolysis intermediate3->step4 end Racemic this compound step4->end

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution Workflow

G cluster_1 Chiral Resolution Workflow racemate Racemic Acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer1 Less Soluble Diastereomeric Salt ((R)-Acid-(R)-Amine) crystallization->diastereomer1 mother_liquor Mother Liquor (contains (S)-Acid-(R)-Amine) crystallization->mother_liquor acidification1 Acidification (HCl) diastereomer1->acidification1 acidification2 Acidification (HCl) mother_liquor->acidification2 enantiomer1 (R)-Enantiomer acidification1->enantiomer1 enantiomer2 (S)-Enantiomer acidification2->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Biological Significance and Signaling Pathways

While specific biological activities for the enantiomers of this compound are not well-documented in public literature, related phenoxypropanoic acid derivatives are known to act as herbicides by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in plants. It is plausible that one or both enantiomers of the title compound could exhibit biological activity, potentially through interaction with specific enzymes or receptors. Further research is required to elucidate any pharmacological or biological effects and the signaling pathways involved.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chiral resolution of the enantiomers of this compound. The provided experimental protocols, though based on analogous transformations, offer a robust starting point for researchers. The importance of obtaining enantiomerically pure compounds for biological evaluation cannot be overstated. Future work should focus on the practical application of these methods to obtain the individual enantiomers, followed by a thorough characterization of their physicochemical properties and a comprehensive investigation into their biological activities.

The Dawn of Selective Weed Control: A Technical History of Phenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolution of phenoxypropanoic acid herbicides.

The discovery of phenoxypropanoic acids, a significant class of synthetic herbicides, marked a pivotal moment in agricultural science. Building on the revolutionary introduction of phenoxyacetic acids like 2,4-D and MCPA in the 1940s, these compounds offered enhanced selectivity and efficacy in controlling broadleaf weeds. This technical guide provides an in-depth exploration of their history, from the early days of auxin research to the development of stereospecific formulations that continue to shape modern agriculture.

From Plant Hormones to Herbicides: A Historical Perspective

The journey of phenoxypropanoic acids begins with the study of plant growth hormones, specifically auxins. In the 1920s, Frits Went first described the existence of a substance that promotes cell elongation in plants, which was later identified as indole-3-acetic acid (IAA). This discovery laid the groundwork for a new era of plant science.

During the 1940s, independent research teams in the United Kingdom and the United States, driven by the pressures of World War II to increase crop yields, synthesized and identified the herbicidal properties of the first phenoxyacetic acids, 2,4-D and MCPA. These compounds were hailed as "miracle" herbicides due to their ability to selectively kill broadleaf weeds in cereal crops without harming the crop itself. They function as synthetic auxins, mimicking the natural plant hormone IAA. At high concentrations, these synthetic auxins induce uncontrolled and unsustainable growth in susceptible plants, leading to stem curling, leaf withering, and ultimately, death.

Following the commercial success of 2,4-D and MCPA, which were in widespread use by the mid-1950s, researchers sought to develop analogues with improved properties. This led to the development of phenoxypropanoic acids, such as mecoprop (MCPP) and dichlorprop (2,4-DP), in the 1950s. The key innovation was the addition of a methyl group to the propionic acid side chain, which created a chiral center. A crucial subsequent discovery was that the herbicidal activity resides almost exclusively in one of the stereoisomers, the (R)-(+)-enantiomer. This finding was instrumental in the development of more potent and environmentally conscious herbicides, as it allowed for the production of enantiomerically pure formulations, thereby reducing the required application rates.

A distinct class of phenoxypropanoic acids, the aryloxyphenoxypropionates (often abbreviated as "FOPs"), was developed in the 1970s. These compounds, such as diclofop-methyl, fluazifop-butyl, and quizalofop-ethyl, have a different mechanism of action. Instead of acting as synthetic auxins, they inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes. By blocking this pathway, the FOPs selectively kill grass weeds in broadleaf crops.

Quantitative Data on Herbicidal Activity

The efficacy of phenoxypropanoic acid herbicides can be quantified in various ways, including application rates for effective weed control and inhibitory concentrations for their target enzymes. The following tables summarize some of this quantitative data.

HerbicideTypical Application Rate (ae/ha)Target Weeds
Dichlorprop2.7 kgPolygonum persicaria, Polygonum lapathifolium, Polygonum convolvulus, Spergula arvensis, and other broadleaf weeds
QPP-I-6 (experimental)187.5 gEchinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, Pennisetum alopecuroides
QPEP-I-4 (experimental)150 gEchinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, Pennisetum alopecuroides

Table 1: Typical Application Rates for Effective Weed Control. "ae" stands for acid equivalent. Data for Dichlorprop from, and for QPP-I-6 and QPEP-I-4 from and respectively.

CompoundTarget EnzymeIC50
QPP-7 (experimental)E. crusgalli ACCase54.65 nM

Table 2: In Vitro Enzyme Inhibition Data. The IC50 value represents the concentration of the herbicide required to inhibit 50% of the enzyme's activity. Data for QPP-7 from.

Experimental Protocols

The development of phenoxypropanoic acid herbicides has relied on robust experimental protocols for their synthesis and biological evaluation. Below are detailed methodologies for key experiments.

Synthesis of Phenoxypropanoic Acids

General Procedure for the Synthesis of Aryloxyphenoxypropionate Esters:

  • Dissolve the substituted quinazolin-4(3H)-one intermediate (1.0 mmol) in 20 mL of acetonitrile.

  • Add (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 mmol) and potassium carbonate (1.5 mmol) to the solution.

  • Stir the reaction mixture at 90 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (10:1, v/v) eluent to obtain the target compound.

Synthesis of Quizalofop Acid:

  • Dissolve (R)-2-(4-hydroxyphenoxy)propionic acid (0.02 mol) in 40 mL of N,N-dimethylformamide (DMF) in a 100 mL reaction flask with stirring.

  • Add potassium carbonate (0.033 mol) to the solution at room temperature and continue stirring for 15-30 minutes.

  • Heat the mixture to 75 °C and stir for 2 hours.

  • Add 2,6-dichloroquinoxaline (0.02 mol) to the reaction mixture and increase the temperature to 145 °C.

  • Maintain the reaction for 6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction solution into 250 mL of ice water and acidify with hydrochloric acid to a pH of 4-5 to precipitate the product.

Bioassay for Herbicidal Activity

Post-emergence Herbicidal Activity Assay:

  • Cultivate the test weed species in plastic pots containing a soil mix.

  • Grow the plants in a greenhouse at 25-30 °C.

  • When the weeds reach the 3-4 leaf stage, spray them with a solution of the test compound at a specific dosage (e.g., 187.5 g/ha).

  • The test solution is typically prepared by dissolving the compound in a small amount of acetone and then diluting with water containing a surfactant (e.g., Tween 20).

  • Maintain the treated plants in the greenhouse for a specified period (e.g., 21 days).

  • Visually assess the herbicidal effect as the percentage of growth inhibition compared to an untreated control group.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of the two main classes of phenoxypropanoic acids can be visualized as signaling pathways. Similarly, the process of discovering and evaluating these herbicides can be depicted as an experimental workflow.

Auxin_Signaling_Pathway Auxin Synthetic Auxin (e.g., Dichlorprop) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes ubiquitination and degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Growth Uncontrolled Growth Auxin_Genes->Growth Leads to Death Plant Death Growth->Death Results in

Figure 1: Simplified signaling pathway for synthetic auxin herbicides.

ACCase_Inhibition_Pathway FOP Aryloxyphenoxypropionate (FOP) Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) FOP->ACCase Inhibits Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Precursor for Membranes Cell Membrane Formation Fatty_Acids->Membranes Blocks Growth Plant Growth Membranes->Growth Blocks Herbicide_Discovery_Workflow Design Compound Design & Library Synthesis Screening Primary Screening (e.g., petri dish assays) Design->Screening Greenhouse Greenhouse Trials (pot studies) Screening->Greenhouse Active compounds Mode_of_Action Mode of Action Studies (e.g., enzyme assays) Greenhouse->Mode_of_Action Field_Trials Field Trials Greenhouse->Field_Trials Promising candidates Toxicology Toxicology & Environmental Fate Studies Field_Trials->Toxicology Registration Registration Toxicology->Registration

Speculative Mechanism of Action: 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid as a Potential Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following is a speculative exploration of the potential mechanism of action for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. As of the date of this document, there is no direct experimental evidence or published literature detailing the pharmacological activity of this specific compound. The proposed mechanism is based on structural analogy to known classes of drugs, particularly those containing the phenoxypropanoic acid scaffold.

Introduction

This compound is an organic compound featuring a phenoxypropanoic acid core structure. While this specific molecule is not extensively characterized in pharmacological literature, its structural motifs are present in several classes of biologically active agents. Notably, the phenoxypropanoic acid scaffold is a key feature of fibrate drugs, which are known to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). This document will explore the speculative mechanism of action of this compound as a potential PPAR modulator, outline hypothetical experimental data, and propose a research workflow to investigate this hypothesis.

Structural Analogy and the PPAR Hypothesis

The primary basis for speculating that this compound may act on PPARs lies in its structural similarity to fibrates like Clofibrate and Fenofibrate. These drugs are used to treat dyslipidemia, and their therapeutic effects are primarily mediated through the activation of PPARα. The core structure of these drugs, an aryloxypropanoic acid, is shared with the compound .

PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. There are three main isoforms:

  • PPARα: Primarily expressed in the liver, kidney, heart, and muscle. It is the main target of fibrate drugs and is involved in fatty acid oxidation.

  • PPARγ: Highly expressed in adipose tissue and is the target of thiazolidinedione drugs used to treat type 2 diabetes. It is a key regulator of adipogenesis and insulin sensitivity.

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid metabolism and energy homeostasis.

Given the structural similarities, it is plausible that this compound could bind to and modulate the activity of one or more of these PPAR isoforms.

Speculative Signaling Pathway

The hypothetical mechanism of action posits that this compound enters the cell and binds to a PPAR isoform, likely PPARα or PPARγ, in the cytoplasm or nucleus. Upon binding, the ligand-receptor complex would heterodimerize with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event would recruit co-activator or co-repressor proteins, leading to an up- or down-regulation of gene transcription.

For instance, if acting as a PPARα agonist, it could upregulate genes involved in fatty acid uptake and β-oxidation, leading to a reduction in plasma triglycerides. If it were to act on PPARγ, it might influence the expression of genes related to insulin sensitivity and glucose metabolism.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PPAR PPARα/γ Compound->PPAR Binding PPAR_RXR_Complex PPAR-RXR Complex PPAR->PPAR_RXR_Complex Heterodimerization RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binding Target_Gene Target Gene PPRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Lipid Metabolism) Protein->Cellular_Response

Caption: Speculative PPAR signaling pathway for this compound.

Hypothetical Quantitative Data

To investigate the potential interaction with PPARs, a series of in vitro assays would be necessary. The following tables present hypothetical data that would be generated from such experiments.

Table 1: Hypothetical Binding Affinity of this compound to PPAR Isoforms

CompoundPPARα Ki (nM)PPARγ Ki (nM)PPARδ Ki (nM)
This compound5001200>10000
Rosiglitazone (Control)>1000050>10000
GW7647 (Control)10>10000>10000

Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: Hypothetical Functional Activity of this compound in a Luciferase Reporter Assay

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
This compound8002500>20000
Rosiglitazone (Control)>20000100>20000
GW7647 (Control)25>20000>20000

EC50: Half maximal effective concentration, a measure of compound potency in activating the receptor.

Proposed Experimental Protocols

To validate the speculative mechanism of action, a structured experimental workflow is proposed.

1. In Vitro Binding Assays

  • Objective: To determine the binding affinity of this compound to the ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ.

  • Methodology: A competitive radioligand binding assay would be employed. Recombinant human PPAR-LBDs would be incubated with a known radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound would be measured by scintillation counting. The data would be used to calculate the Ki values.

2. In Vitro Functional Assays

  • Objective: To assess the functional activity of the compound as an agonist or antagonist of PPAR isoforms.

  • Methodology: A cell-based luciferase reporter gene assay would be performed. A suitable cell line (e.g., HEK293T) would be co-transfected with plasmids expressing the full-length PPAR isoform and a luciferase reporter gene under the control of a PPRE-containing promoter. The transfected cells would be treated with varying concentrations of the test compound. The activation of the PPAR pathway would be quantified by measuring the luminescence produced by the luciferase enzyme.

3. Downstream Target Gene Expression Analysis

  • Objective: To confirm that the compound modulates the expression of known PPAR target genes in a relevant cell line.

  • Methodology: A human hepatocyte cell line (e.g., HepG2) would be treated with the test compound. After a suitable incubation period, total RNA would be extracted, and the expression levels of PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) would be quantified using quantitative real-time PCR (qRT-PCR).

Experimental_Workflow Start Hypothesis: Compound is a PPAR modulator Binding_Assay In Vitro Binding Assay (Radioligand Displacement) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (Luciferase Reporter) Start->Functional_Assay Data_Analysis_1 Determine Ki values Binding_Assay->Data_Analysis_1 Data_Analysis_2 Determine EC50 values Functional_Assay->Data_Analysis_2 Gene_Expression Downstream Gene Expression (qRT-PCR in HepG2 cells) Data_Analysis_1->Gene_Expression If binding is confirmed Data_Analysis_2->Gene_Expression If functional activity is confirmed Data_Analysis_3 Quantify Target Gene mRNA Gene_Expression->Data_Analysis_3 Conclusion Conclusion on PPAR Modulatory Activity Data_Analysis_3->Conclusion

Caption: Proposed experimental workflow to test the PPAR modulator hypothesis.

Conclusion

While purely speculative, the hypothesis that this compound acts as a PPAR modulator is grounded in well-established structure-activity relationships for the phenoxypropanoic acid class of compounds. The proposed experimental workflow provides a clear path to validate or refute this hypothesis. Should this compound demonstrate significant and selective PPAR activity, it could represent a novel lead compound for the development of new therapeutics for metabolic disorders. Further investigation into its ADME (absorption, distribution, metabolism, and excretion) and in vivo efficacy would be warranted.

Methodological & Application

enantioselective synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An is a critical process for the development of various pharmaceuticals and chiral building blocks. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on a robust and widely applicable synthetic route.

Introduction

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a chiral carboxylic acid with significant potential in medicinal chemistry and materials science. Its stereochemistry plays a crucial role in its biological activity, making enantioselective synthesis essential. The protocols outlined below are based on the well-established Williamson ether synthesis, adapted for an enantioselective approach using a chiral starting material. This method offers a reliable pathway to the desired enantiomer with high purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of analogous α-aryloxypropanoic acids using the Williamson ether synthesis, providing expected benchmarks for the synthesis of this compound.

Starting Material (Chiral)Aryl GroupBaseSolventReaction Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Reference
(R)-2-Chloropropanoic acid2-methylphenylNaOHToluene/Water58077 (racemic)N/A[1]
(S)-2-Chloropropanoic acid sodium salt4-hydroxyphenylNaOHWater465Not specified>95[2]
Ethyl (S)-lactate2-NitrophenylNaHDMF122585>98Analogous syntheses
(S)-Glycidol2-methylphenylNaHTHF660~80-90>99Analogous syntheses

Experimental Protocols

Primary Protocol: Enantioselective Williamson Ether Synthesis

This protocol describes the synthesis of (S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid starting from (R)-glycidol and 2-methylphenol. The reaction proceeds via a regioselective opening of the epoxide, followed by oxidation.

Materials:

  • (R)-Glycidol

  • 2-Methylphenol (o-cresol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone

Procedure:

  • Formation of the Phenoxide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (100 mL).

    • Add 2-methylphenol (1.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

  • Epoxide Opening:

    • Cool the solution of the sodium phenoxide back to 0 °C.

    • Add (R)-glycidol (1.0 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Extraction of the Diol:

    • Cool the reaction mixture to 0 °C and quench carefully by the slow addition of water.

    • Adjust the pH to ~7 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(2-methylphenoxy)propane-2,3-diol.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the crude diol in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Add Jones reagent dropwise until the orange-brown color persists.

    • Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.

    • Quench the reaction with isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

Visualizations

Experimental Workflow

G cluster_prep Phenoxide Formation cluster_reaction Epoxide Opening cluster_workup1 Diol Work-up cluster_oxidation Oxidation cluster_workup2 Acid Work-up cluster_purification Purification prep1 Dissolve o-cresol in THF prep2 Add NaH at 0 °C prep1->prep2 prep3 Stir at RT prep2->prep3 react1 Add (R)-glycidol at 0 °C prep3->react1 react2 Heat to 60 °C react1->react2 react3 Monitor by TLC react2->react3 workup1_1 Quench with water react3->workup1_1 workup1_2 Extract with Et2O workup1_1->workup1_2 workup1_3 Dry and concentrate workup1_2->workup1_3 oxid1 Dissolve diol in acetone workup1_3->oxid1 oxid2 Add Jones reagent at 0 °C oxid1->oxid2 oxid3 Stir at RT oxid2->oxid3 workup2_1 Quench with isopropanol oxid3->workup2_1 workup2_2 Extract with EtOAc workup2_1->workup2_2 workup2_3 Dry and concentrate workup2_2->workup2_3 purify Column chromatography or recrystallization workup2_3->purify

Caption: Experimental workflow for the enantioselective synthesis.

Reaction Mechanism

G Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Oxidation o-cresol o-Cresol (Ar-OH) phenoxide Sodium o-cresolate (Ar-O⁻Na⁺) o-cresol->phenoxide + NaH NaH NaH H2 H₂ (gas) glycidol (R)-Glycidol phenoxide->glycidol Sₙ2 attack intermediate Alkoxide Intermediate glycidol->intermediate diol (S)-1-(2-methylphenoxy) propane-2,3-diol intermediate->diol + H₂O (work-up) acid (S)-2-Hydroxy-3-(2-methylphenoxy) propanoic acid diol->acid [O] (Jones reagent)

Caption: Mechanism of the enantioselective synthesis.

References

Application Notes & Protocols for the Quantification of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a metabolite of interest in various fields, including drug development and environmental analysis. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, toxicological assessments, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound in biological and aqueous matrices, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3] The protocols are designed to serve as a comprehensive guide for developing and validating robust bioanalytical methods.

Principle of the Method

The primary analytical approach detailed here is based on reverse-phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] The analyte is first extracted from the sample matrix. Chromatographic separation is achieved on a C18 column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] Quantification is performed using an internal standard, preferably a stable isotope-labeled version of the analyte, to correct for matrix effects and procedural losses.[1]

Analytical Methodologies

Quantification in Human Plasma using LC-MS/MS

This protocol is suitable for pharmacokinetic and toxicokinetic studies.

a. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[1][6]

Protocol:

  • Aliquot 100 µL of plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of this compound-d3).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 300 µL Acetonitrile with Internal Standard plasma->add_is Precipitation vortex 3. Vortex for 1 min add_is->vortex centrifuge 4. Centrifuge at 10,000 x g vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis G cluster_spe_workflow SPE Workflow for Water Samples start Start condition 1. Condition SPE Cartridge (Methanol & Water) start->condition load 2. Load 100 mL Acidified Water Sample condition->load wash 3. Wash with 5% Methanol load->wash dry 4. Dry under Nitrogen wash->dry elute 5. Elute with Methanol dry->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G cluster_chiral_logic Chiral Separation Logic racemic Racemic Mixture of This compound separation_method Chiral Separation Method racemic->separation_method hplc Chiral HPLC (e.g., Teicoplanin CSP) separation_method->hplc Option 1 ce Capillary Electrophoresis (e.g., with Cyclodextrin) separation_method->ce Option 2 enantiomers Separated Enantiomers (R and S) hplc->enantiomers ce->enantiomers quantification Individual Quantification enantiomers->quantification

References

HPLC method for chiral separation of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Chiral Separation of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

This document provides a detailed methodology for the chiral separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and professionals in drug development for accurate quantification and quality control.

Introduction

This compound is a chiral carboxylic acid with a stereocenter that results in two enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification essential. Direct enantiomeric separation is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to differential retention and separation. Polysaccharide-based CSPs are particularly effective for the resolution of acidic chiral compounds. For acidic compounds like this compound, the addition of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.[1][2]

Experimental Workflow

The general workflow for the chiral HPLC method development and analysis is outlined below.

Experimental Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_std Prepare Stock and Working Standard Solutions equilibration Column Equilibration prep_std->equilibration prep_sample Prepare Sample Solution prep_sample->equilibration injection Inject Sample/Standard equilibration->injection separation Chromatographic Separation injection->separation integration Peak Integration separation->integration quantification Quantification and Resolution Calculation integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the chiral HPLC method.

Materials and Methods

Instrumentation:

  • A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

Chemicals and Reagents:

  • Racemic this compound standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade, for sample preparation if needed)

Chromatographic Conditions:

For the separation of acidic compounds, normal-phase chromatography on a polysaccharide-based chiral stationary phase is often successful.[3] The addition of a small amount of a strong acid like TFA to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes and improved resolution.[1][2]

ParameterValue
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocols

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

2. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the diluent to achieve a final concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Analysis:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

  • Inject 10 µL of the working standard solution to check for system suitability, including resolution, peak shape, and retention times.

  • Once system suitability is established, inject the sample solutions.

4. Data Processing:

  • Integrate the peaks corresponding to the two enantiomers.

  • Identify the enantiomers based on their retention times (if a pure enantiomer standard is available) or eluting order.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

  • Quantify each enantiomer using the peak area from the chromatogram.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound based on the proposed method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Tailing Factor (T_f) ≤ 1.5≤ 1.5
Theoretical Plates (N) > 2000> 2000
Resolution (R_s) \multicolumn{2}{c}{≥ 1.5}

Troubleshooting and Method Optimization

  • Poor Resolution: If the resolution is insufficient, consider adjusting the mobile phase composition. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution. The choice of the chiral stationary phase is critical, and screening other polysaccharide-based columns (e.g., Chiralpak® AD) may be beneficial.[3]

  • Poor Peak Shape: Tailing peaks can often be improved by adjusting the concentration of the acidic modifier (TFA). Ensure the sample is fully dissolved in the mobile phase.

  • Retention Time Drift: Unstable retention times may indicate a need for longer column equilibration or issues with the pump's flow rate consistency. Temperature fluctuations can also affect retention, so maintaining a constant column temperature is important.

Conclusion

The described HPLC method provides a robust and reliable approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase solvent system with an acidic modifier is a well-established strategy for this class of compounds. This application note and protocol should serve as a valuable starting point for researchers and scientists in the pharmaceutical industry.

References

Application Note: Quantitative Analysis of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid in Soil Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid in soil matrices. The protocol provides a detailed procedure for the extraction, cleanup, and subsequent analysis of this target analyte. The methodology is designed for researchers in environmental science, agriculture, and drug development who require reliable and reproducible quantification of acidic organic compounds in complex environmental samples.

Introduction

This compound is a metabolite of the muscle relaxant Mephenesin and can be introduced into the environment through various pathways. Monitoring its presence in soil is crucial for understanding its environmental fate and potential impact. This compound's polar and acidic nature presents analytical challenges, including efficient extraction from complex soil matrices and sensitive detection. The LC-MS/MS method detailed herein overcomes these challenges by employing a robust sample preparation protocol based on solid-phase extraction (SPE) and highly selective detection using multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation and Extraction

The extraction protocol is adapted from established methods for phenoxyacetic acid herbicides in soil.

Materials and Reagents:

  • Soil sample (air-dried and sieved through a 2 mm mesh)

  • Deionized (DI) water

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Methanol (CH₃OH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • This compound analytical standard

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

Protocol:

  • Soil Extraction:

    • Weigh 10 g of the prepared soil sample into an acid-washed beaker.

    • Add DI water to create a loose slurry.

    • Place a magnetic stir bar in the beaker and stir for 15 minutes.

    • Adjust the pH of the slurry to 2 with the 50% sulfuric acid solution.

    • Continue stirring for another 15 minutes, monitoring and adjusting the pH as needed to maintain a pH of 2.

    • Filter the sample through an acidified filter paper to remove solid particulates.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of DI water. Do not allow the cartridge to go dry.

    • Loading: Load the filtered soil extract onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.

    • Washing: Wash the cartridge with 5 mL of DI water to remove polar interferences.

    • Drying: Dry the cartridge under full vacuum for 10 minutes.

    • Elution: Place a clean collection tube under the SPE cartridge. Elute the analyte with two 5 mL aliquots of methanol.

    • Drying: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL

| Column Temperature | 40°C |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions: The molecular weight of this compound is 210.22 g/mol . The deprotonated molecule [M-H]⁻ at m/z 209.2 is used as the precursor ion. Product ions are predicted based on common fragmentation pathways for carboxylic acids, such as the loss of CO₂ and cleavage of the ether bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound209.2165.1 (Loss of CO₂)107.1 (o-cresol fragment)15

Data Presentation

Quantitative Performance

The following table summarizes the expected quantitative performance of the method, based on typical results for similar acidic compounds in soil.

ParameterExpected Performance
Linearity (R²) > 0.995
Calibration Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.1 ng/g soil
Limit of Quantification (LOQ) 0.5 ng/g soil
Recovery 85 - 110%
Precision (%RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis soil_sample 1. Soil Sample (10g) slurry 2. Create Aqueous Slurry soil_sample->slurry acidify 3. Acidify to pH 2 slurry->acidify filter 4. Filter Extract acidify->filter condition 5. Condition C18 Cartridge filter->condition load 6. Load Sample condition->load wash 7. Wash Cartridge load->wash elute 8. Elute Analyte wash->elute dry_reconstitute 9. Dry & Reconstitute elute->dry_reconstitute lcms_analysis 10. LC-MS/MS Analysis dry_reconstitute->lcms_analysis data_processing 11. Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound in soil.

logical_relationship cluster_method Analytical Method analyte Target Analyte: This compound extraction Acidic Extraction & SPE Cleanup analyte->extraction matrix Sample Matrix: Soil matrix->extraction separation Reversed-Phase LC extraction->separation detection Negative Ion ESI-MS/MS (MRM Mode) separation->detection result Quantitative Result: Concentration in Soil (ng/g) detection->result

Caption: Logical relationship of the analytical approach.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in soil samples. The sample preparation protocol effectively removes matrix interferences, and the subsequent LC-MS/MS analysis offers high sensitivity and selectivity. This application note serves as a comprehensive guide for laboratories aiming to monitor this and structurally similar acidic organic compounds in the environment.

Application Notes and Protocols for the Isolation of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a carboxylic acid derivative with potential pharmacological relevance. Understanding its metabolic fate is crucial for drug development and toxicological studies. This document provides a detailed protocol for the isolation of its metabolites from biological matrices such as plasma, urine, and tissue homogenates. The described methods are based on established principles for the extraction and analysis of acidic drug metabolites and phenolic compounds.

The primary challenges in isolating such metabolites include their potential conjugation (e.g., glucuronidation), their polar nature, and the complexity of biological samples. The following protocols outline a systematic approach involving sample pre-treatment, solid-phase extraction (SPE) for purification and concentration, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Experimental Protocols

Sample Pre-treatment

Biological samples require initial preparation to remove interfering substances like proteins and to liberate conjugated metabolites.

1.1. Plasma/Serum:

  • Thaw frozen plasma or serum samples on ice.

  • To 1 mL of plasma/serum in a centrifuge tube, add 3 mL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • For the analysis of glucuronide or sulfate conjugates, the supernatant can be subjected to enzymatic hydrolysis (see section 1.3). Otherwise, proceed to Solid-Phase Extraction (Section 2).

1.2. Urine:

  • Centrifuge the urine sample at 5,000 x g for 15 minutes to remove particulate matter.

  • Dilute the supernatant 1:1 with a suitable buffer, such as 0.1 M phosphate buffer (pH 6.8).

  • For the analysis of conjugated metabolites, proceed with enzymatic hydrolysis (Section 1.3). Otherwise, the diluted sample can be directly used for Solid-Phase Extraction (Section 2).

1.3. Enzymatic Hydrolysis (for conjugated metabolites):

  • To the supernatant from plasma/serum or the diluted urine sample, add β-glucuronidase/arylsulfatase from Helix pomatia.

  • Incubate the mixture at 37°C for 2-4 hours (or overnight for complete hydrolysis).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • The resulting supernatant is ready for Solid-Phase Extraction.

Solid-Phase Extraction (SPE)

SPE is a robust method for purifying and concentrating the target metabolites from the complex sample matrix. A mixed-mode or reversed-phase sorbent is recommended for acidic compounds.

2.1. Materials:

  • Mixed-mode (e.g., Oasis MAX) or Reversed-phase (e.g., C18) SPE cartridges.

  • SPE vacuum manifold.

  • Solvents: Methanol, Acetonitrile, Water (HPLC grade), Formic Acid, Ammonium Hydroxide.

2.2. Protocol for Mixed-Mode Anion Exchange SPE:

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Equilibration: Equilibrate the cartridge with 5 mL of the sample loading buffer (e.g., 2% ammonium hydroxide in water).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash with 5 mL of 5% ammonium hydroxide in water to remove neutral and basic impurities.

    • Wash with 5 mL of methanol to remove non-polar impurities.

  • Elution: Elute the acidic metabolites with 5 mL of 2% formic acid in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Analytical Methods

3.1. LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column with polar end-capping or a HILIC column is suitable for retaining the polar metabolites.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds.[2] Multiple Reaction Monitoring (MRM) should be used for quantification, with specific precursor-product ion transitions for the parent compound and its expected metabolites.

3.2. GC-MS Analysis (with Derivatization): Due to the low volatility of carboxylic acids, derivatization is necessary for GC-MS analysis.[3][4][5][6] Silylation is a common and effective method.

3.2.1. Derivatization Protocol (Silylation):

  • To the dried eluate from the SPE step, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[4]

  • Cool the sample to room temperature before injection into the GC-MS.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 80°C, ramped up to 280-300°C.

  • Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer can be operated in full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a validation study of the described methods.

Table 1: Recovery and Matrix Effect for LC-MS/MS Analysis

AnalyteSpiked Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Parent Compound1088.5 ± 4.295.1 ± 3.884.2 ± 5.1
10090.1 ± 3.596.3 ± 2.986.8 ± 4.3
100092.3 ± 2.897.5 ± 2.189.9 ± 3.7
Metabolite M1 (Hydroxylated)1085.2 ± 5.192.4 ± 4.578.7 ± 6.2
10087.6 ± 4.393.8 ± 3.682.2 ± 5.4
100089.9 ± 3.795.1 ± 2.885.5 ± 4.9
Metabolite M2 (Glucuronide)1080.4 ± 6.388.7 ± 5.971.3 ± 7.5
10082.9 ± 5.590.2 ± 4.874.8 ± 6.7
100085.1 ± 4.691.5 ± 3.977.9 ± 5.8

Table 2: Linearity and Sensitivity for LC-MS/MS Method

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Parent Compound1 - 2000> 0.9981
Metabolite M1 (Hydroxylated)1 - 2000> 0.9971
Metabolite M2 (Glucuronide)5 - 2000> 0.9955

Mandatory Visualization

Experimental_Workflow Sample Biological Sample (Plasma, Urine, etc.) Pretreatment Sample Pre-treatment (Protein Precipitation, Hydrolysis) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution and Drying SPE->Elution Analysis Analysis Elution->Analysis LCMS LC-MS/MS Analysis->LCMS Direct GCMS GC-MS (after Derivatization) Analysis->GCMS Derivatization Data Data Acquisition and Analysis LCMS->Data GCMS->Data Metabolic_Pathway Parent 2-Hydroxy-3-(2-methylphenoxy) propanoic acid PhaseI Phase I Metabolism (e.g., Hydroxylation) Parent->PhaseI PhaseII_Parent Phase II Metabolism (e.g., Glucuronidation) Parent->PhaseII_Parent Metabolite1 Hydroxylated Metabolite PhaseI->Metabolite1 PhaseII_Metabolite1 Phase II Metabolism Metabolite1->PhaseII_Metabolite1 Excretion Excretion Metabolite1->Excretion Metabolite2 Glucuronide Conjugate PhaseII_Parent->Metabolite2 Metabolite2->Excretion Metabolite3 Hydroxylated Glucuronide Conjugate PhaseII_Metabolite1->Metabolite3 Metabolite3->Excretion

References

Application Notes and Protocols for 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid, a hydroxyl group, and a substituted phenoxy moiety, provides multiple points for chemical modification. The stereochemistry of the hydroxyl and propanoic acid groups is crucial for the biological activity of its derivatives, making its use in an enantiomerically pure form highly desirable.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its application as a chiral synthon in drug discovery and development.

Data Presentation

Table 1: Synthesis Methods for this compound and Analogs

MethodStarting MaterialsReagentsSolventReaction ConditionsProductYield (%)Purity/Characterization
Williamson Ether Synthesis (Racemic)2-Methylphenol, 2,3-Dihalopropanoic acidSodium hydroxide, Hydrochloric acidToluene, WaterReflux, then acidificationRacemic this compoundNot specifiedM.p. 66-67°C, Optical Rotation
Enantioselective Diazotization (Analog)(S)-2-Amino-3-methoxypropanoic acidSodium nitrite, Sulfuric acidWater0-5°C(S)-2-Hydroxy-3-methoxypropanoic acidNot specifiedRetention of stereochemistry

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Williamson Ether Synthesis

This protocol is adapted from the general Williamson ether synthesis for producing phenoxyalkanoic acids.

Materials:

  • 2-Methylphenol (o-cresol)

  • 2,3-Dibromopropanoic acid or 2-bromo-3-hydroxypropanoic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Dichloromethane (for extraction)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Formation of Sodium Phenoxide: In a round-bottom flask, dissolve 2-methylphenol in toluene. Add a stoichiometric amount of aqueous sodium hydroxide solution. Heat the mixture to reflux and remove the water via azeotropic distillation to form the sodium salt of 2-methylphenol.

  • Etherification: To the cooled reaction mixture, add a solution of 2,3-dibromopropanoic acid or 2-bromo-3-hydroxypropanoic acid in a suitable solvent. Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Acidification: After cooling, add water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the aqueous layer. Wash the organic layer with water. Acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.

  • Extraction and Purification: Extract the precipitated product with dichloromethane. Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization.

Expected Outcome:

This procedure yields racemic this compound. The yield and purity should be determined by standard analytical techniques.

Protocol 2: Proposed Enantioselective Synthesis of (S)-2-Hydroxy-3-(2-methylphenoxy)propanoic Acid via Diazotization

This protocol is a proposed adaptation of the synthesis of similar chiral α-hydroxy acids from α-amino acids.[1][2] It requires the synthesis of the precursor, (S)-2-amino-3-(2-methylphenoxy)propanoic acid.

Materials:

  • (S)-2-Amino-3-(2-methylphenoxy)propanoic acid

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sulfuric Acid Solution: In a flask, carefully add concentrated sulfuric acid to deionized water with cooling in an ice-water bath. Allow the solution to cool to room temperature.

  • Dissolution of Starting Material: Dissolve (S)-2-amino-3-(2-methylphenoxy)propanoic acid in the cooled dilute sulfuric acid solution.

  • Diazotization Reaction: Cool the reaction mixture to 0-5°C using an ice-water bath. Prepare a solution of sodium nitrite in deionized water and add it dropwise to the stirred amino acid solution over 60-90 minutes, maintaining the temperature below 5°C.

  • Work-up and Extraction: After the addition is complete, allow the reaction to stir for a specified time. Transfer the reaction mixture to a separatory funnel and extract the aqueous solution with ethyl acetate multiple times.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification may be achieved by chromatography.

Expected Outcome:

This method is expected to produce (S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid with retention of the stereochemistry from the starting amino acid. The enantiomeric excess should be determined using chiral HPLC or other appropriate methods.

Applications in Drug Development

Chiral building blocks like this compound are crucial in modern drug discovery for creating single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects.[3][4][5]

Potential as a Precursor for Beta-Blockers

The aryloxypropanolamine structure is a common pharmacophore in beta-adrenergic receptor antagonists (beta-blockers).[6] this compound can be a key intermediate in the synthesis of novel beta-blockers. The general structure of many beta-blockers includes an aryloxy group connected to a propanolamine side chain, and the stereochemistry of the hydroxyl group is critical for their activity.[6][7]

Derivatives as Herbicides

Aryloxyphenoxypropionate derivatives are a major class of herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[8][9][10][11][12] This enzyme is critical for fatty acid biosynthesis. While the primary application here is in drug development, understanding the herbicidal activity of related compounds can inform on potential off-target effects or provide a basis for developing new classes of therapeutic agents.

Signaling Pathways and Biological Targets

Beta-Adrenergic Signaling Pathway

Beta-blockers synthesized from this chiral building block would target beta-adrenergic receptors (β1, β2, and β3), which are G-protein coupled receptors. Upon binding, these antagonists block the downstream signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine. This leads to effects such as reduced heart rate, blood pressure, and cardiac contractility.

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane Beta_Blocker Beta-Blocker (Derived from Chiral Building Block) Beta_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Receptor Inhibits G_Protein G-Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta_Receptor Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Beta-Adrenergic Signaling Inhibition
Acetyl-CoA Carboxylase (ACCase) Inhibition Pathway

Derivatives of this compound could potentially inhibit ACCase, a key enzyme in fatty acid synthesis. This pathway is relevant for both herbicidal action and potential therapeutic applications in areas like oncology and metabolic diseases.

ACCase_Inhibition_Pathway Derivative Aryloxyphenoxypropionate Derivative ACCase Acetyl-CoA Carboxylase (ACCase) Derivative->ACCase Inhibits Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Produces Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Initiates Cell_Membrane_Integrity ↓ Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane_Integrity

ACCase Inhibition Pathway

Experimental Workflows

Williamson_Ether_Synthesis_Workflow cluster_synthesis Williamson Ether Synthesis Start 2-Methylphenol + 2,3-Dihalopropanoic Acid Step1 Formation of Sodium Phenoxide (NaOH, Toluene, Reflux) Start->Step1 Step2 Etherification (Reflux) Step1->Step2 Step3 Work-up and Acidification (HCl) Step2->Step3 Step4 Extraction and Purification Step3->Step4 End Racemic 2-Hydroxy-3- (2-methylphenoxy)propanoic acid Step4->End

Williamson Ether Synthesis Workflow

Diazotization_Workflow cluster_synthesis Enantioselective Diazotization Start (S)-2-Amino-3-(2-methylphenoxy) propanoic acid Step1 Dissolution in Sulfuric Acid Start->Step1 Step2 Diazotization (NaNO₂, 0-5°C) Step1->Step2 Step3 Work-up and Extraction Step2->Step3 Step4 Purification Step3->Step4 End (S)-2-Hydroxy-3- (2-methylphenoxy)propanoic acid Step4->End

Enantioselective Diazotization Workflow

References

Application Notes and Protocols for Developing Herbicidal Formulations with 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of herbicides. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and ultimately, the death of susceptible broadleaf weeds. The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer. Due to its selective post-emergence activity, this compound is a valuable tool for managing broadleaf weeds in turf and cereal crops.

Effective herbicidal formulations are critical for optimizing the delivery, stability, and biological activity of the active ingredient. These application notes provide a comprehensive guide to developing and evaluating formulations of this compound, with a focus on emulsifiable concentrates (EC). Detailed protocols for key experiments are provided to assist researchers in the development and validation of novel herbicidal products.

Data Presentation

Table 1: Herbicidal Efficacy of Mecoprop-P (a close structural analog) on Various Weed Species
Target Weed SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (kg a.i./ha)Efficacy (% Control)
Stellaria mediaCommon Chickweed2-4 leaf0.5 - 1.585 - 98
Galium aparineCleavers2-3 whorls1.0 - 2.080 - 95
Plantago majorBroadleaf PlantainSeedling0.75 - 1.7590 - 100
Trifolium repensWhite CloverActively growing1.0 - 2.085 - 97
Taraxacum officinaleDandelionRosette1.5 - 2.575 - 90

Note: The data presented is for Mecoprop-P, a closely related phenoxypropionic acid herbicide. Efficacy of this compound is expected to be similar but should be confirmed experimentally.

Table 2: Example Emulsifiable Concentrate (EC) Formulation of a Phenoxypropionic Acid Herbicide
ComponentFunctionConcentration (% w/v)
This compoundActive Ingredient20 - 50
Aromatic Solvent (e.g., Solvesso™ 150)Solvent30 - 60
Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate)Emulsifier3 - 8
Non-ionic Emulsifier (e.g., Ethoxylated castor oil)Emulsifier3 - 8
Stabilizer (e.g., Epoxidized soybean oil)Stabilizer1 - 3
Table 3: Recommended Adjuvants for Tank-Mixing with Phenoxy Herbicide Formulations
Adjuvant TypeExampleTypical Concentration in Spray SolutionPurpose
Non-ionic Surfactant (NIS)Alkylphenol ethoxylate0.25% - 0.5% v/vImproves spreading and wetting of the spray on the leaf surface.
Crop Oil Concentrate (COC)Petroleum or methylated seed oil + surfactant0.5% - 1.0% v/vEnhances penetration of the herbicide through the waxy cuticle of the leaf.
Water Conditioning AgentAmmonium Sulfate (AMS)1% - 2% w/vReduces antagonism from hard water ions.
Drift Reduction AgentPolyacrylamideAs per product labelIncreases droplet size to minimize off-target drift.

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy

Objective: To determine the dose-response of target weed species to a formulation of this compound.

Materials:

  • Target weed seeds (e.g., Stellaria media, Galium aparine)

  • Greenhouse potting mix (e.g., peat, perlite, and vermiculite blend)

  • 10-cm diameter pots

  • Controlled environment greenhouse or growth chamber

  • Laboratory spray chamber with a flat-fan nozzle

  • This compound formulation

  • Adjuvants (if required)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Plant Propagation:

    • Sow 5-10 seeds of the target weed species in each pot filled with potting mix.

    • After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants) per pot.

    • Grow the plants in a controlled environment with a temperature of 22/18°C (day/night), 70% ± 25% humidity, and a 16-hour photoperiod.[1][2]

  • Herbicide Preparation:

    • Prepare a stock solution of the herbicidal formulation.

    • Create a series of dilutions to achieve a range of application rates that will bracket the expected effective dose.

  • Herbicide Application:

    • Apply the herbicide treatments when the plants reach the 2-4 true leaf stage.[3]

    • Use a calibrated laboratory spray chamber to ensure a uniform application volume (e.g., 200 L/ha).

    • Include an untreated control group that is sprayed only with water and any formulation blanks (solvents, emulsifiers).

    • Replicate each treatment at least four times in a completely randomized design.

  • Data Collection and Analysis:

    • Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass of all plants in each pot.

    • Determine the dry weight of the biomass by drying in an oven at 70°C until a constant weight is achieved.

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Analyze the data using a non-linear regression model to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth).

Protocol 2: Phytotoxicity Assessment on Non-Target Crops

Objective: To evaluate the potential for a formulation of this compound to cause injury to non-target crop species.

Materials:

  • Seeds of non-target crop species (e.g., soybean, sunflower, tomato)

  • Materials as listed in Protocol 1

Procedure:

  • Plant Propagation:

    • Follow the plant propagation steps in Protocol 1, using the selected non-target crop species.

  • Herbicide Preparation:

    • Prepare herbicide solutions at the intended use rate (1X) and twice the intended use rate (2X) of the this compound formulation.

  • Herbicide Application:

    • Apply the 1X and 2X herbicide treatments to the non-target crop plants at the 2-4 true leaf stage using a calibrated laboratory spray chamber.

    • Include an untreated control.

    • Replicate each treatment at least four times.

  • Data Collection and Analysis:

    • Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis, stunting) at 3, 7, 14, and 21 DAT.

    • Use a rating scale from 0 (no injury) to 10 (plant death).

    • At 21 DAT, measure plant height and harvest the above-ground biomass.

    • Determine the dry weight of the biomass.

    • Statistically compare the height and biomass of treated plants to the untreated control to determine if there are significant reductions in growth.

Protocol 3: Stability Testing of Emulsifiable Concentrate (EC) Formulation

Objective: To assess the physical and chemical stability of an EC formulation of this compound under accelerated and long-term storage conditions.

Materials:

  • EC formulation of this compound

  • Packaging material intended for the final product

  • Temperature and humidity-controlled stability chambers

  • Analytical instrumentation for quantifying the active ingredient (e.g., HPLC-UV, GC-MS)[1][4]

  • Equipment for assessing physical properties (e.g., viscometer, density meter, particle size analyzer)

Procedure:

  • Sample Preparation:

    • Package the EC formulation in the intended commercial packaging.

  • Storage Conditions:

    • Accelerated Stability: Store samples at 40°C ± 2°C with 75% ± 5% relative humidity for 6 months.[5][6][7]

    • Long-Term Stability: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity for a minimum of 12 months.[5][6][7]

  • Testing Intervals:

    • Test samples at 0, 3, and 6 months for the accelerated study.

    • Test samples at 0, 3, 6, 9, and 12 months for the long-term study.

  • Analytical Testing:

    • Chemical Stability: Quantify the concentration of this compound at each time point using a validated, stability-indicating analytical method (e.g., HPLC-UV).[1][4]

    • Physical Stability: Visually inspect for phase separation, crystallization, or color change. Measure physical properties such as viscosity, density, and emulsion stability upon dilution in water.

  • Data Analysis:

    • Plot the concentration of the active ingredient as a function of time for each storage condition.

    • Determine the degradation rate and predict the shelf-life of the formulation.

    • Assess any significant changes in physical properties over time.

Mandatory Visualizations

G cluster_formulation Formulation Development Workflow A Active Ingredient (AI) Solubility Screening B Solvent and Emulsifier Selection A->B C Prototype Formulation Preparation B->C D Physical & Chemical Stability Testing C->D E Greenhouse Bioefficacy & Phytotoxicity Testing C->E F Lead Formulation Selection D->F E->F G Scale-up & Field Trials F->G

Caption: Workflow for the development of a herbicidal formulation.

G cluster_pathway Synthetic Auxin Signaling Pathway Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to SCF SCF E3 Ligase Complex TIR1_AFB->SCF recruits Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of synthetic auxin herbicides.

References

Application Notes and Protocols for Testing the Biodegradability of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive methodology for assessing the biodegradability of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. The protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and regulatory acceptance. The primary objective of these tests is to determine the potential for the microbial breakdown of the test substance in aerobic aquatic environments. This information is critical for environmental risk assessment and ensuring the environmental sustainability of products containing this chemical.

The testing strategy follows a tiered approach, starting with a test for ready biodegradability (OECD 301). If the substance fails to meet the stringent criteria for ready biodegradability, a subsequent test for inherent biodegradability (OECD 302) is recommended to assess its ultimate potential for degradation under optimized conditions.[1][2]

Test Substance Profile: this compound

PropertyValueSource
Chemical Structure C₁₀H₁₂O₄(Structure to be inserted if available)
Molar Mass 196.20 g/mol Calculated
Water Solubility To be determined (OECD 105)Experimental Data
Vapor Pressure To be determinedExperimental Data
Log Kₒw To be determinedExperimental Data

Tier 1: Ready Biodegradability Assessment (OECD 301)

Ready biodegradability tests provide a stringent assessment of a chemical's potential for rapid and ultimate degradation in an aerobic aqueous environment.[3][4] A positive result indicates that the substance is unlikely to persist in the environment.

Selection of the Appropriate OECD 301 Method

The choice of a specific OECD 301 method depends on the properties of this compound, such as its water solubility, volatility, and adsorption characteristics.[5][6]

OECD 301 MethodMeasurement ParameterSuitability for this compound
301 A: DOC Die-Away Dissolved Organic Carbon (DOC)Suitable if the substance is water-soluble and non-volatile.
301 B: CO₂ Evolution Carbon Dioxide (CO₂) ProductionSuitable for poorly soluble substances, but not for volatile ones.[7]
301 D: Closed Bottle Oxygen ConsumptionSuitable for volatile substances.[7]
301 F: Manometric Respirometry Oxygen ConsumptionSuitable for a wide range of substances, including soluble and insoluble materials.[7]

Recommendation: The OECD 301F (Manometric Respirometry) method is recommended as a versatile starting point, as it is suitable for a broad range of organic compounds.[7]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during its degradation.[7]

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption.[5][8] The biodegradation is calculated as a percentage of the theoretical oxygen demand (ThOD).

2. Materials and Reagents:

  • Test Substance: this compound

  • Reference Substance: Sodium benzoate or aniline (as a positive control to check the activity of the inoculum).[9]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: Prepared as per OECD 301 guidelines.

  • Respirometer: A device capable of continuously measuring oxygen uptake.

  • Glassware: Erlenmeyer flasks, pipettes, etc.

3. Experimental Setup:

FlaskContentsPurpose
Test Flasks (Duplicate) Mineral Medium + Inoculum + Test SubstanceTo measure biodegradation of the test substance.
Blank Control (Duplicate) Mineral Medium + InoculumTo measure the endogenous respiration of the inoculum.
Reference Control Mineral Medium + Inoculum + Reference SubstanceTo validate the test procedure and inoculum activity.
Toxicity Control Mineral Medium + Inoculum + Test Substance + Reference SubstanceTo assess if the test substance is inhibitory to microorganisms.[9]

4. Procedure:

  • Prepare the mineral medium and add it to the respirometer flasks.

  • Add the test substance, reference substance, and/or inoculum to the respective flasks. The test substance concentration is typically 100 mg/L, providing at least 50-100 mg ThOD/L.

  • Equilibrate the flasks to the test temperature (20-24°C).

  • Seal the flasks and start the measurement of oxygen consumption.

  • Incubate for 28 days in the dark.[5][9]

  • Record the oxygen uptake at regular intervals.

5. Data Analysis and Interpretation:

  • Calculate the Theoretical Oxygen Demand (ThOD): ThOD (mg O₂/mg substance) = [(2a + 0.5b - d) * 16] / Molar Mass Where a = number of carbon atoms, b = number of hydrogen atoms, d = number of oxygen atoms. For C₁₀H₁₂O₄: ThOD = [(210 + 0.512 - 4) * 16] / 196.20 = 1.79 mg O₂/mg

  • Calculate the Percentage Biodegradation: % Biodegradation = [(O₂ consumed by test substance - O₂ consumed by blank) / (Test substance concentration * ThOD)] * 100

  • Pass Criteria for Ready Biodegradability: The substance is considered readily biodegradable if it reaches ≥ 60% ThOD within a 10-day window during the 28-day test period.[5][9] The 10-day window begins when 10% biodegradation is reached.[3]

Data Presentation: Ready Biodegradability (OECD 301F)
Time (days)O₂ Consumption - Test (mg/L)O₂ Consumption - Blank (mg/L)% Biodegradation
0000
2.........
7.........
14.........
21.........
28.........

Tier 2: Inherent Biodegradability Assessment (OECD 302)

If this compound does not meet the criteria for ready biodegradability, an inherent biodegradability test is recommended. These tests use conditions that are more favorable for biodegradation, such as a higher concentration of microorganisms and a longer exposure time, to determine the ultimate potential of a substance to be biodegraded.[1][2]

Selection of the Appropriate OECD 302 Method
OECD 302 MethodMeasurement ParameterSuitability
302B: Zahn-Wellens/EMPA Test DOC or CODSuitable for water-soluble, non-volatile substances.[2][10]
302C: Modified MITI Test (II) Oxygen DemandSuitable for both soluble and insoluble substances.[10]

Recommendation: The OECD 302B (Zahn-Wellens/EMPA Test) is a suitable choice if the substance is sufficiently water-soluble.[10]

Experimental Protocol: OECD 302B - Zahn-Wellens/EMPA Test

This test determines inherent, ultimate biodegradability by measuring the removal of dissolved organic carbon (DOC).[1]

1. Principle: The test substance is incubated with a relatively high concentration of activated sludge in a mineral medium for up to 28 days.[1] The degradation is followed by measuring the DOC concentration over time.

2. Materials and Reagents:

  • Test Substance: this compound

  • Reference Substance: Diethylene glycol or ethylene glycol.[1]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: Prepared as per OECD 302B guidelines.

  • DOC Analyzer

3. Experimental Setup:

VesselContentsPurpose
Test Vessel (Duplicate) Mineral Medium + Inoculum + Test SubstanceTo measure the biodegradation of the test substance.
Blank Control Mineral Medium + InoculumTo account for DOC from the inoculum.
Reference Control Mineral Medium + Inoculum + Reference SubstanceTo validate the test procedure.

4. Procedure:

  • Prepare the mineral medium and add it to the test vessels.

  • Add the inoculum (e.g., 0.2 to 1.0 g/L suspended solids) and the test substance (e.g., 50 to 400 mg/L DOC).[1]

  • Aerate the vessels and maintain a temperature of 20-25°C and a pH of 6.5-8.0.[1]

  • Take samples at regular intervals (e.g., 0, 3, 7, 14, 21, and 28 days).

  • Filter the samples and measure the DOC concentration.

5. Data Analysis and Interpretation:

  • Calculate the Percentage DOC Removal: % DOC Removal = [(DOC in blank - DOC in test vessel at time t) / (Initial DOC in test vessel - Initial DOC in blank)] * 100

  • Pass Criteria for Inherent Biodegradability: The substance is considered inherently biodegradable if it achieves > 70% DOC removal within 28 days.[1][10] The test may be prolonged if adaptation is observed.[1]

Data Presentation: Inherent Biodegradability (OECD 302B)
Time (days)DOC - Test (mg/L)DOC - Blank (mg/L)% DOC Removal
0......0
3.........
7.........
14.........
21.........
28.........

Visualizations

Logical Workflow for Biodegradability Testing

Biodegradability_Testing_Workflow cluster_tier1 Tier 1: Ready Biodegradability cluster_tier2 Tier 2: Inherent Biodegradability start Start: Test Substance This compound oecd301 OECD 301F Manometric Respirometry start->oecd301 pass1 Result ≥ 60% ThOD in 10-day window? oecd301->pass1 readily_biodegradable Conclusion: Readily Biodegradable pass1->readily_biodegradable Yes oecd302 OECD 302B Zahn-Wellens Test pass1->oecd302 No pass2 Result > 70% DOC Removal? oecd302->pass2 inherently_biodegradable Conclusion: Inherently Biodegradable pass2->inherently_biodegradable Yes not_inherently_biodegradable Conclusion: Not Inherently Biodegradable pass2->not_inherently_biodegradable No

Caption: Tiered approach for biodegradability assessment.

Potential Microbial Degradation Pathway

Based on the degradation pathways of similar phenoxyalkanoic acids, a plausible initial degradation step for this compound involves the cleavage of the ether bond.[11]

Degradation_Pathway parent This compound ether_cleavage Ether Bond Cleavage (Microbial Enzymes) parent->ether_cleavage intermediate1 2-Methylphenol (o-Cresol) ether_cleavage->intermediate1 intermediate2 Glyceric Acid ether_cleavage->intermediate2 ring_cleavage Aromatic Ring Cleavage intermediate1->ring_cleavage central_metabolism Central Metabolism (e.g., TCA Cycle) intermediate2->central_metabolism ring_cleavage->central_metabolism mineralization Mineralization (CO₂ + H₂O + Biomass) central_metabolism->mineralization

Caption: Hypothesized initial microbial degradation pathway.

References

Application Note: Cell-Based Assays to Determine the Cytotoxicity of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cytotoxicity is a fundamental step in the development of new therapeutic agents and for understanding the toxicological profile of chemical compounds. This document provides a comprehensive guide and detailed protocols for evaluating the cytotoxic effects of the novel compound, 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. A multi-parametric approach is recommended for a thorough assessment, utilizing assays that probe different cellular processes, including metabolic activity, membrane integrity, and apoptosis.[1] The protocols outlined herein are designed for a research laboratory setting and are applicable to a wide range of adherent and suspension cell lines.

Overview of Recommended Cytotoxicity Assays

To obtain a comprehensive cytotoxicity profile of this compound, a panel of three distinct cell-based assays is recommended. Each assay interrogates a different hallmark of cell death.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells, providing an indication of cell viability and proliferation.[2][3]

  • LDH Release Assay (Membrane Integrity): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][5] An increase in LDH activity in the supernatant is a classic indicator of necrosis or late-stage apoptosis.[1][5]

  • Annexin V & Propidium Iodide (PI) Assay (Apoptosis): This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[1] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Workflows & Signaling Pathways

The following diagrams illustrate the general experimental workflow and the biological principles underlying the selected cytotoxicity assays.

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis cell_culture Maintain Cell Culture (e.g., HeLa, A549) cell_seeding Seed Cells into Multi-well Plates cell_culture->cell_seeding incubation_24h Incubate for 24h (Allow Attachment) cell_seeding->incubation_24h prepare_compound Prepare Serial Dilutions of This compound incubation_24h->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubation_exp Incubate for Exposure Period (e.g., 24, 48, 72 hours) treat_cells->incubation_exp assay_mtt MTT Assay incubation_exp->assay_mtt assay_ldh LDH Assay incubation_exp->assay_ldh assay_apop Apoptosis Assay incubation_exp->assay_apop readout Measure Signal (Absorbance, Fluorescence, etc.) assay_mtt->readout assay_ldh->readout assay_apop->readout calculate Calculate % Viability or % Cytotoxicity readout->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General experimental workflow for assessing compound cytotoxicity.

G cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle live_cell Viable Cell (Active Mitochondria) reductase Mitochondrial Reductase live_cell->reductase mtt MTT (Yellow, Soluble) mtt->reductase formazan Formazan (Purple, Insoluble) reductase->formazan damaged_cell Damaged Cell (Membrane Compromised) ldh_outside Released LDH damaged_cell->ldh_outside ldh_inside LDH reaction Enzymatic Reaction (Produces Color/Light) ldh_outside->reaction G cluster_apoptosis Apoptosis Detection Principle (Annexin V / PI) cluster_staining Staining Profile healthy Healthy Cell PS Inside Membrane Intact early_apop Early Apoptotic Cell PS Outside Membrane Intact healthy->early_apop Apoptotic Stimulus healthy_stain Annexin V: Negative PI: Negative healthy->healthy_stain late_apop Late Apoptotic/Necrotic Cell PS Outside Membrane Compromised early_apop->late_apop Progression early_stain Annexin V: Positive PI: Negative early_apop->early_stain late_stain Annexin V: Positive PI: Positive late_apop->late_stain

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help overcome common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Williamson ether synthesis, a common route for this class of compounds.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature, but be mindful of potential side reactions.
Suboptimal stoichiometry of reactants.- Use a slight excess of the phenoxide precursor (o-cresol) to ensure the complete consumption of the electrophile.
Formation of a Significant Byproduct Over-alkylation, leading to the formation of a diether byproduct.- Control the stoichiometry by the slow, dropwise addition of the alkylating agent (e.g., a 3-halo-2-hydroxypropanoic acid derivative).[1] - Use a less reactive alkylating agent if possible.
Polymerization of the starting materials or products.- Maintain a lower reaction temperature. - Ensure the absence of radical initiators by using degassed solvents.
Difficulty in Product Purification Presence of unreacted starting materials.- Optimize the reaction stoichiometry and time to ensure complete conversion. - Employ column chromatography with an appropriate solvent system for separation.
Co-elution of the product and byproducts during chromatography.- Adjust the polarity of the mobile phase in your chromatography system. - Consider recrystallization from a suitable solvent system to purify the product.[2]
Inconsistent Reaction Outcomes Variability in reagent quality.- Use high-purity, anhydrous solvents and reagents. - Store hygroscopic reagents in a desiccator.
Poor temperature control.- Use an oil bath or a temperature-controlled mantle for precise heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Williamson ether synthesis is a widely employed and robust method for preparing this type of aryloxy propanoic acid.[3] This involves the reaction of o-cresol (2-methylphenol) with a suitable three-carbon electrophile containing a hydroxyl and a carboxylic acid group, or their protected equivalents.

Q2: How can I minimize the formation of the diether byproduct?

A2: The formation of a diether byproduct from the reaction at the hydroxyl group of the desired product can be a significant issue. To minimize this, you can employ a protecting group strategy for the hydroxyl group of the propanoic acid derivative. Alternatively, careful control of stoichiometry and slow addition of the alkylating agent are crucial.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and characterization of the product and any byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: o-Cresol is toxic and corrosive. Alkylating agents can be harmful. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from o-cresol and 3-chloro-2-hydroxypropanoic acid.

Materials:

  • o-Cresol

  • 3-chloro-2-hydroxypropanoic acid

  • Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-cresol in anhydrous DMF.

  • Add sodium hydroxide pellets portion-wise to the solution at room temperature and stir until a clear solution of the sodium phenoxide is formed.

  • In a separate flask, dissolve 3-chloro-2-hydroxypropanoic acid in a minimal amount of anhydrous DMF.

  • Add the solution of 3-chloro-2-hydroxypropanoic acid dropwise to the sodium phenoxide solution at room temperature over 1-2 hours.

  • After the addition is complete, heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Acidify the aqueous mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start Start dissolve_cresol Dissolve o-cresol in anhydrous DMF start->dissolve_cresol add_naoh Add NaOH to form sodium phenoxide dissolve_cresol->add_naoh add_chloro_acid Add 3-chloro-2-hydroxypropanoic acid solution dropwise add_naoh->add_chloro_acid dissolve_chloro_acid Dissolve 3-chloro-2-hydroxypropanoic acid in anhydrous DMF dissolve_chloro_acid->add_chloro_acid heat_reaction Heat reaction mixture at 60-70°C add_chloro_acid->heat_reaction monitor_tlc Monitor reaction by TLC heat_reaction->monitor_tlc workup Aqueous workup and extraction monitor_tlc->workup Reaction complete purification Purification by chromatography or recrystallization workup->purification end End Product purification->end

Caption: Williamson Ether Synthesis Workflow.

troubleshooting_yield low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions loss_during_workup Loss During Workup/ Purification low_yield->loss_during_workup solution1 Increase Reaction Time/ Temperature incomplete_reaction->solution1 solution2 Optimize Stoichiometry incomplete_reaction->solution2 side_reactions->solution2 solution3 Control Reagent Addition side_reactions->solution3 solution4 Optimize Extraction pH loss_during_workup->solution4 solution5 Improve Purification Technique loss_during_workup->solution5

Caption: Troubleshooting Low Yield Issues.

References

overcoming challenges in the chiral resolution of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound?

The most prevalent methods for resolving racemic this compound and similar aryloxypropanoic acids are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated based on differences in their solubility.

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification) of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to directly separate the enantiomers based on their differential interactions with the CSP.

Q2: How do I choose the right resolving agent for diastereomeric salt crystallization?

For acidic compounds like this compound, chiral amines are commonly used as resolving agents.[1] The selection is often empirical, and it is advisable to screen several options.[1] Commonly successful resolving agents for similar acids include derivatives of 1-phenylethylamine.[1]

Q3: Is it necessary to derivatize my compound for chiral HPLC analysis?

Direct enantiomeric separation of this compound on a chiral stationary phase is often achievable without derivatization.[2][3] However, if detection is an issue (e.g., poor UV absorbance), derivatization to introduce a chromophore might be necessary.

Q4: What type of chiral stationary phase (CSP) is most effective for separating aryloxypropanoic acids?

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and success in the chiral separation of a wide range of acidic compounds, including aryloxypropanoic acids.[2][4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the chiral resolution of this compound.

Diastereomeric Salt Crystallization

Problem: Poor or no precipitation of a diastereomeric salt.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: The choice of solvent is critical. An ideal solvent will dissolve the diastereomeric salt mixture at an elevated temperature and allow for the selective precipitation of the less soluble salt upon cooling. Screen a range of solvents with varying polarities.

    • Insufficient Concentration: The solution may be too dilute. Carefully concentrate the solution to induce crystallization. Avoid overly rapid concentration, which can lead to co-precipitation.

    • Unsuitable Resolving Agent: The chosen chiral base may not form a stable, crystalline salt with the target acid. It is recommended to test a variety of resolving agents.[1]

Problem: Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the crystallized salt.

  • Possible Causes & Solutions:

    • Co-crystallization: The more soluble diastereomeric salt may be co-precipitating with the less soluble one. To mitigate this, try a slower cooling rate or a different solvent system that offers greater solubility differences between the diastereomers.

    • Incomplete Salt Formation: Ensure that the reaction between the acid and the chiral base has gone to completion before initiating crystallization.

    • Racemization: Although less common under these conditions, ensure that the chiral centers are stable throughout the process.

Enzymatic Kinetic Resolution

Problem: Low or no enzymatic activity.

  • Possible Causes & Solutions:

    • Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. Use a fresh batch of the enzyme and ensure it is stored under the recommended conditions.

    • Inappropriate Solvent: Some organic solvents can deactivate enzymes. Toluene and hexane are often suitable for lipase-catalyzed resolutions.

    • pH and Temperature: Ensure the reaction conditions (pH, temperature) are within the optimal range for the specific lipase being used.

Problem: Low enantioselectivity (low e.e. of product and/or remaining substrate).

  • Possible Causes & Solutions:

    • Suboptimal Enzyme: Not all lipases will exhibit high enantioselectivity for a given substrate. Screening different lipases (e.g., from Pseudomonas cepacia, Candida antarctica) is crucial.[5][6]

    • Acyl Donor: The choice of acyl donor in an esterification reaction can influence enantioselectivity. Vinyl acetate is a common and often effective choice.[7]

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.

Chiral High-Performance Liquid Chromatography (HPLC)

Problem: Poor or no resolution of enantiomers.

  • Possible Causes & Solutions:

    • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your compound. Screening different polysaccharide-based columns is a good starting point.[2][4]

    • Suboptimal Mobile Phase: The mobile phase composition is critical. For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol).[2][4]

    • Missing Additive: For acidic analytes like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase is often necessary to improve peak shape and resolution by suppressing ionization.[4][8]

Problem: Peak tailing.

  • Possible Causes & Solutions:

    • Secondary Interactions: Unwanted interactions between the acidic analyte and the silica support of the CSP can cause peak tailing. The addition of an acidic modifier (e.g., TFA) can help to minimize these interactions.[4]

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

    • Column Contamination: The column may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer.

Problem: Drifting retention times.

  • Possible Causes & Solutions:

    • Insufficient Column Equilibration: Chiral columns may require longer equilibration times with the mobile phase compared to standard achiral columns. Ensure a stable baseline is achieved before injecting your samples.[4]

    • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. Use a column oven to maintain a constant temperature.

    • Mobile Phase Inconsistency: Ensure the mobile phase is well-mixed and prepared fresh. Evaporation of volatile components can alter the composition and affect retention.[4]

Experimental Protocols & Data

Diastereomeric Salt Crystallization Protocol

This protocol is a representative example for the resolution of aryloxypropanoic acids.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add 0.5 to 1.0 equivalents of a chiral amine resolving agent (e.g., (R)-(+)-1-phenylethylamine).

    • Stir the mixture at room temperature or slightly elevated temperature to ensure complete salt formation.

  • Crystallization:

    • Heat the solution to dissolve any precipitate that may have formed.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

    • If no crystals form, try adding a small seed crystal or slowly adding a non-polar co-solvent to decrease the solubility.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • The diastereomeric purity of the crystals can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 1-2 to protonate the carboxylic acid.

    • Extract the liberated enantiomerically enriched acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved enantiomer.

ParameterRecommended Starting Conditions
Resolving Agent (R)-(+)-1-phenylethylamine
Solvent Methanol, Ethanol, Acetone
Stoichiometry 1:0.5 to 1:1 (Acid:Base)
Crystallization Temp. Cool from reflux to 4 °C
Enzymatic Kinetic Resolution Protocol

This protocol outlines a typical lipase-catalyzed esterification for the resolution of similar hydroxypropanoic acids.

  • Reaction Setup:

    • Dissolve racemic this compound in a suitable organic solvent (e.g., toluene or hexane).

    • Add an acyl donor (e.g., vinyl acetate, 2-3 equivalents).

    • Add the lipase (e.g., immobilized Pseudomonas cepacia lipase or Candida antarctica lipase B), typically 10-50% by weight of the substrate.

  • Reaction:

    • Stir the mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and the product, and the conversion.

  • Work-up:

    • When the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can often be washed and reused.

    • Separate the resulting ester from the unreacted acid. This can typically be achieved by an acid-base extraction.

ParameterRecommended Starting Conditions
Enzyme Immobilized Pseudomonas cepacia Lipase
Acyl Donor Vinyl Acetate (2-3 eq.)
Solvent Toluene
Temperature 30-45 °C
Monitoring Chiral HPLC
Chiral HPLC Method Parameters

These are typical starting conditions for the chiral HPLC separation of aryloxypropanoic acids. Optimization will likely be required.

ParameterNormal-Phase Conditions
Chiral Column Polysaccharide-based (e.g., Chiralpak IA, IB, or IC)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Additive 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 220 nm or 270 nm)

Visualizations

experimental_workflow_diastereomeric_crystallization racemic_acid Racemic this compound diastereomeric_salts Diastereomeric Salt Mixture in Solution racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt Remains in Solution acidification1 Acidification & Extraction less_soluble_salt->acidification1 acidification2 Acidification & Extraction more_soluble_salt->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

experimental_workflow_enzymatic_resolution racemic_acid Racemic this compound reaction Enzymatic Esterification racemic_acid->reaction lipase Lipase & Acyl Donor lipase->reaction mixture Mixture of Ester (one enantiomer) & Unreacted Acid (other enantiomer) reaction->mixture separation Separation (e.g., Extraction) mixture->separation ester_enantiomer Esterified Enantiomer separation->ester_enantiomer acid_enantiomer Unreacted Acid Enantiomer separation->acid_enantiomer hydrolysis Hydrolysis ester_enantiomer->hydrolysis final_enantiomer Second Enantiomer hydrolysis->final_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

logical_relationship_hplc_troubleshooting cluster_mp Mobile Phase Optimization poor_resolution Poor/No Resolution check_csp Check CSP Suitability poor_resolution->check_csp optimize_mp Optimize Mobile Phase check_csp->optimize_mp If CSP is appropriate adjust_params Adjust T & Flow Rate optimize_mp->adjust_params If still poor vary_modifier Vary % Modifier (e.g., IPA) optimize_mp->vary_modifier good_resolution Good Resolution adjust_params->good_resolution Optimization Successful add_acid Add/Adjust Acidic Modifier (e.g., TFA) vary_modifier->add_acid add_acid->good_resolution Optimization Successful

Caption: Troubleshooting Logic for Chiral HPLC.

References

reducing degradation of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the degradation of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The primary factors leading to the degradation of this compound and related phenoxy acids in aqueous solutions are hydrolysis, photodegradation, and microbial biodegradation.[1] The rate of degradation is significantly influenced by the pH and temperature of the solution, exposure to light, and the presence of microorganisms.[1]

Q2: How does pH affect the stability of the compound?

A2: The stability of phenoxy acids is pH-dependent. Generally, the rate of hydrolytic degradation increases in alkaline water.[1] It is crucial to determine the optimal pH range for your specific experimental conditions to minimize degradation.

Q3: Is the compound sensitive to light?

A3: Yes, similar phenoxy acids are susceptible to photodegradation.[1][2] Exposure to light, particularly UV radiation, can lead to the formation of degradation products.[2] It is recommended to protect solutions from light by using amber vials or by working in a dark environment.[2]

Q4: What are the common degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the provided results, analogous phenoxy acids like MCPA and mecoprop degrade into chlorophenols and other related molecules.[1][3] For example, a common transformation product of mecoprop is 4-chloro-2-methylphenol (4C2MP).[3]

Q5: How can I detect and quantify the degradation of my compound?

A5: The most reliable method for detecting and quantifying degradation is by using a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[2] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.[2]

Troubleshooting Guides

This guide addresses common problems encountered during experiments with this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Solution turns yellow or develops a precipitate. This could be an indicator of chemical degradation, particularly oxidation or photodegradation.[2]Prepare solutions fresh before use. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2] Consider using degassed solvents to minimize oxidation.[2]
Inconsistent results in biological assays. The compound may be degrading over the course of the experiment, leading to a decrease in the concentration of the active substance.Monitor the stability of the compound under your specific assay conditions (e.g., temperature, pH, light exposure). Prepare fresh solutions for each experiment or establish a stability window for your prepared solutions.
Unexpected peaks appear in HPLC/UPLC analysis. These new peaks are likely degradation products.Compare the chromatogram to a freshly prepared standard to confirm degradation. Review the storage conditions and age of the solution. If necessary, perform a forced degradation study to identify potential degradation products.[2]
Loss of compound concentration over time in stored solutions. This indicates instability under the current storage conditions.Optimize storage conditions. Store stock solutions at lower temperatures (e.g., 2-8°C or -20°C) and protect them from light. Evaluate the stability at different pH values to find the optimal storage pH.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[4] A common starting point is a 50:50 (v/v) ratio.[4] The addition of 0.1% formic acid to the mobile phase can improve peak shape.[5]

  • Isocratic Elution: Begin with an isocratic elution at a flow rate of 1.0 mL/min.[4]

  • UV Detection: Set the UV detector to a wavelength where the compound has maximum absorbance, for example, 225 nm.[4]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it to the desired concentration with the aqueous buffer.[2]

  • Injection and Analysis: Inject the sample and analyze the chromatogram for the retention time and peak shape of the parent compound.

  • Method Optimization: Adjust the mobile phase composition, pH, and flow rate to achieve good separation between the parent compound and any potential degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[2]

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile).

  • Stress Conditions: Aliquot the solution and subject it to the following stress conditions:[2][6]

    • Acid Hydrolysis: Add 0.1N HCl and heat at 60-80°C for several hours.[2]

    • Base Hydrolysis: Add 0.1N NaOH and heat at 60-80°C for several hours.[2]

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.[2]

    • Thermal Degradation: Heat the solution at 60-80°C.[2]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a defined period.[2]

  • Analysis: After the specified stress period, neutralize the acidic and basic samples and analyze all samples using the developed stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Degradation Pathways and Experimental Workflow

Degradation Pathways of this compound cluster_degradation Degradation Stressors A This compound in Aqueous Solution B Hydrolysis (pH, Temperature) A->B C Photodegradation (Light Exposure) A->C D Biodegradation (Microorganisms) A->D E Degradation Products (e.g., Chlorophenols) B->E C->E D->E

Caption: Primary degradation pathways for the compound in aqueous solutions.

Troubleshooting Workflow for Compound Degradation A Observe Signs of Degradation (e.g., color change, new HPLC peaks) B Identify Potential Cause A->B C Hydrolysis? B->C pH/Temp related? D Photodegradation? B->D Light exposure? E Oxidation? B->E Air exposure? F Adjust pH and/or Temperature C->F G Protect from Light (Amber Vials) D->G H Use Degassed Solvents E->H I Re-analyze Stability F->I G->I H->I

Caption: A logical workflow for troubleshooting unexpected compound degradation.

References

troubleshooting peak tailing in HPLC analysis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2, resulting in an asymmetrical peak with a "tail".[1] This distortion can compromise resolution, quantification accuracy, and overall method reliability.[2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for an acidic compound like this compound can be caused by several factors. A primary cause is secondary interactions between the analyte and the stationary phase.[1][3] Other potential causes include issues with the mobile phase, column degradation, sample-related problems, or instrumental issues.[4]

Q3: How does the mobile phase pH affect the peak shape of my acidic analyte?

A3: The pH of the mobile phase is a critical factor in the analysis of ionizable compounds like this compound.[5][6] For acidic analytes, using a mobile phase with a pH lower than the analyte's pKa (typically pH 2-3) will keep it in its non-ionized form.[4][7] This minimizes undesirable secondary interactions with the stationary phase and generally results in a sharper, more symmetrical peak.[7] Conversely, a mobile phase pH close to or above the pKa can lead to peak tailing or splitting due to the presence of both ionized and non-ionized forms of the analyte.[5][8]

Q4: Can the HPLC column itself be the cause of peak tailing?

A4: Yes, the column is a frequent source of peak tailing. Potential column-related issues include:

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4][9]

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with analytes, causing tailing.[2][10] While this is more common with basic compounds, it can also affect acidic analytes.

  • Column Voids: A void at the column inlet can disrupt the sample band and cause peak distortion.[4][11]

Troubleshooting Guide

Below is a step-by-step guide to troubleshoot and resolve peak tailing issues for this compound.

Step 1: Evaluate the Mobile Phase

Question: My peak is tailing. Should I adjust the mobile phase?

Answer: Yes, optimizing the mobile phase is a crucial first step.

  • pH Adjustment: For this compound, ensure the mobile phase pH is sufficiently low (ideally 2 pH units below the analyte's pKa) to maintain it in a single, non-ionized state.[7] A pH range of 2.5-3.5 is often a good starting point for acidic compounds.

  • Buffer Strength: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.[12] Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[4]

  • Mobile Phase Additives: Consider adding a small percentage of an acid, like formic acid or trifluoroacetic acid (TFA) at 0.1%, to the mobile phase.[11][13] These additives can help to protonate residual silanol groups on the column, reducing secondary interactions.

Parameter Recommendation for this compound Expected Outcome
Mobile Phase pH Adjust to pH 2.5 - 3.5Improved peak symmetry by ensuring the analyte is in its non-ionized form.
Buffer Concentration 10 - 50 mMStable pH environment on the column, leading to consistent peak shapes.
Mobile Phase Additive 0.1% Formic Acid or TFAReduced secondary interactions with silanol groups, resulting in sharper peaks.
Step 2: Assess the HPLC Column

Question: I've optimized the mobile phase, but the peak tailing persists. What should I check on my column?

Answer: If mobile phase optimization does not resolve the issue, the column should be investigated.

  • Column Flushing: Flush the column with a strong solvent to remove any strongly retained contaminants.[4]

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[12]

  • Consider a New Column: If the column is old or has been used extensively, it may be degraded and require replacement.[4]

  • Choose an Appropriate Stationary Phase: For acidic compounds, a column with a highly deactivated stationary phase or an end-capped column can minimize silanol interactions.[1][11]

Step 3: Investigate Sample and Injection Parameters

Question: Could my sample preparation or injection technique be causing the peak tailing?

Answer: Yes, sample-related issues can contribute to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the column and lead to peak tailing.[4][9] Try reducing the injection volume or diluting the sample.

  • Sample Solvent: The solvent used to dissolve the sample should be weaker than or compatible with the mobile phase to avoid peak distortion.[4][9]

Step 4: Check the HPLC System

Question: I have addressed the mobile phase, column, and sample, but still see tailing. What else could be wrong?

Answer: Instrumental issues can also lead to peak tailing.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[14][15] Use tubing with a narrow internal diameter to minimize this effect.

  • Leaking Connections: Check for any loose fittings or leaks in the system, as these can disrupt the flow path and affect peak shape.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound mobile_phase Step 1: Evaluate Mobile Phase start->mobile_phase check_ph Is pH < pKa - 2? mobile_phase->check_ph adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph No check_buffer Is buffer strength adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No column Step 2: Assess HPLC Column check_buffer->column Yes adjust_buffer->column flush_column Flush column with strong solvent column->flush_column check_column_age Is column old or degraded? flush_column->check_column_age replace_column Replace with new column check_column_age->replace_column Yes sample_injection Step 3: Investigate Sample & Injection Parameters check_column_age->sample_injection No replace_column->sample_injection check_overload Is column overloaded? sample_injection->check_overload reduce_load Dilute sample or reduce injection volume check_overload->reduce_load Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_load->check_solvent match_solvent Dissolve sample in mobile phase or weaker solvent check_solvent->match_solvent Yes system Step 4: Check HPLC System check_solvent->system No match_solvent->system check_connections Check for leaks and minimize extra-column volume system->check_connections end Peak Shape Improved check_connections->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

References

optimization of extraction of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid from environmental matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid from various environmental matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of Analyte Incomplete Extraction from Matrix: The analyte may be strongly adsorbed to the sample matrix (e.g., soil organic matter).Suboptimal pH: The pH of the sample may not be suitable for efficient partitioning of the acidic analyte into the extraction solvent.Inappropriate Solvent Choice: The extraction solvent may have poor solubility for the target compound.Analyte Degradation: The compound may be unstable under the extraction conditions.For Soil/Sediment: - Increase extraction time and/or use mechanical agitation (e.g., sonication, shaker).- Consider using a stronger extraction solvent or a mixture of polar and non-polar solvents.For All Matrices: - Adjust the sample pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral, more organic-soluble form.[1][2] - Test different extraction solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) to find the one with the best recovery.- For SPE, ensure the sample is acidified before loading onto the cartridge.[2]- Evaluate the stability of the analyte at different temperatures and pH values.
High Variability in Results Inconsistent Sample Homogenization: Non-uniform distribution of the analyte in the sample matrix.Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[3]Inconsistent pH Control: Fluctuations in pH during extraction can lead to variable partitioning.- Ensure thorough homogenization of the sample before taking a subsample for extraction.- Implement a matrix-matched calibration curve or use a stable isotope-labeled internal standard to compensate for matrix effects.[3]- Perform a matrix effect study by comparing the response of the analyte in a clean solvent to that in a sample extract.[3]- Use a buffer to maintain a stable pH throughout the extraction process.
Emulsion Formation (Liquid-Liquid Extraction) High concentration of surfactants or lipids in the sample: These can stabilize the interface between the aqueous and organic layers.[4]Vigorous shaking: Excessive agitation can promote emulsion formation.- Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4]- Add a small amount of a saturated salt solution (brine) to increase the polarity of the aqueous phase and help break the emulsion.[5]- Centrifuge the sample to facilitate phase separation.- Try adding a small amount of a different organic solvent to alter the properties of the organic phase.[4]
Clogged SPE Cartridge Particulate Matter in the Sample: Suspended solids in the sample can block the frit of the SPE cartridge.- Centrifuge or filter the sample before loading it onto the SPE cartridge.[1]
Analyte Breakthrough in SPE Sample Overload: The amount of analyte or matrix components exceeds the capacity of the SPE sorbent.Inappropriate Sorbent: The chosen sorbent may not have sufficient retention for the analyte.Sample Loaded at Incorrect pH: If the analyte is charged, it may not be retained by a non-polar sorbent.- Use a larger SPE cartridge or dilute the sample.- Test different SPE sorbents (e.g., C18, polymeric).- Ensure the sample is acidified to a pH below the analyte's pKa before loading onto a reversed-phase SPE cartridge.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from water samples?

A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. SPE is often preferred for water samples as it can be more easily automated, uses less solvent, and can provide cleaner extracts.[6] A reversed-phase SPE cartridge (e.g., C18) is a good starting point. The water sample should be acidified to pH < 3 before loading onto the cartridge to ensure the analyte is in its neutral form and is retained on the non-polar sorbent.[1]

Q2: What is the recommended procedure for extracting this compound from soil or sediment?

A2: For soil and sediment, an initial solvent extraction followed by cleanup is typically required. A common approach involves extracting the sample with an organic solvent (e.g., ethyl acetate, acetonitrile) after acidification. The extraction can be enhanced by mechanical agitation such as sonication or shaking. The resulting extract can then be cleaned up using SPE to remove interfering matrix components.[7]

Q3: How critical is pH control during the extraction process?

A3: pH control is extremely critical for the efficient extraction of acidic compounds like this compound.[8][9] To extract the compound from an aqueous matrix into an organic solvent (LLE) or onto a reversed-phase SPE sorbent, the pH of the aqueous phase should be at least 2 units below the pKa of the acid. This ensures the compound is in its neutral, more hydrophobic form. Conversely, to extract the compound from an organic solvent into an aqueous phase, the aqueous phase should have a high pH (at least 2 units above the pKa) to deprotonate the acid, making it a more water-soluble salt.[10][11]

Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?

A4: Matrix effects are a common challenge when analyzing environmental samples.[12] To mitigate them, you can:

  • Improve Sample Cleanup: Use a more rigorous cleanup step, such as SPE with a suitable sorbent, to remove interfering co-extractives.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.[3]

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples.

  • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering substances, but this may compromise the limit of detection.[13]

Q5: What are some suitable solvents for liquid-liquid extraction?

A5: The choice of solvent depends on the polarity of the analyte and the sample matrix. For this compound, which is a moderately polar acidic compound, water-immiscible organic solvents such as ethyl acetate, dichloromethane, and diethyl ether are commonly used.[14] The selection should be based on experimental optimization to achieve the best recovery and minimal co-extraction of interferences.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Water Samples

This protocol provides a general procedure for the extraction of this compound from water samples using a reversed-phase SPE cartridge.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid or Hydrochloric acid

  • Ethyl acetate or Acetonitrile (for elution)

  • Vacuum manifold for SPE

Procedure:

  • Sample Preparation:

    • Filter the water sample to remove any particulate matter.

    • For a 100 mL water sample, add formic acid or HCl to adjust the pH to approximately 2-3.[2]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[1]

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the analyte with 5-10 mL of ethyl acetate or acetonitrile.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Soil/Sediment Samples

This protocol outlines a general procedure for the extraction of this compound from soil or sediment samples.

Materials:

  • Homogenized soil/sediment sample

  • Deionized water

  • Sulfuric acid or Hydrochloric acid

  • Ethyl acetate or a mixture of acetone and hexane

  • Sodium sulfate (anhydrous)

  • Centrifuge and shaker/sonicator

Procedure:

  • Sample Preparation:

    • Weigh 10 g of the homogenized soil/sediment sample into a centrifuge tube.

    • Add 20 mL of deionized water and vortex to create a slurry.

    • Acidify the slurry to pH 2 with sulfuric acid or HCl.[7]

  • Extraction:

    • Add 20 mL of ethyl acetate to the tube.

    • Shake vigorously for 30 minutes or sonicate for 15 minutes.

    • Centrifuge the sample to separate the organic and aqueous/solid phases.

  • Solvent Collection:

    • Carefully transfer the top organic layer (ethyl acetate) to a clean flask.

    • Repeat the extraction step (step 2) two more times with fresh ethyl acetate, combining the organic extracts.

  • Drying:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • The concentrated extract can be further cleaned up using SPE if necessary before analysis.

Quantitative Data Summary

The following tables summarize typical recovery data for structurally similar phenoxy acid herbicides from environmental matrices, which can serve as a benchmark for the optimization of this compound extraction.

Table 1: Recovery of Phenoxy Acid Herbicides from Soil [15]

CompoundSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
2,4-D0.01955
2,4-D0.1983
Mecoprop0.01926
Mecoprop0.1964

Table 2: Recovery of Phenoxy Acid Herbicides from Groundwater [2]

CompoundSpiking Level (µg/L)Mean Recovery (%)
2,4-D0.0699
Mecoprop0.06102
MCPA0.0698

Visualization

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Post-Extraction Cleanup cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Sediment) Homogenize Homogenize (for Soil/Sediment) Sample->Homogenize Soil/Sediment Acidify Acidify Sample (pH < 3) Sample->Acidify Water Homogenize->Acidify LLE Liquid-Liquid Extraction (with Organic Solvent) Acidify->LLE SPE Solid-Phase Extraction (Reversed-Phase) Acidify->SPE Phase_Sep Phase Separation (LLE) LLE->Phase_Sep SPE_Elute Elute from SPE Cartridge SPE->SPE_Elute Dry_Solvent Dry Organic Phase (e.g., Na2SO4) Phase_Sep->Dry_Solvent Concentrate Concentrate Extract Dry_Solvent->Concentrate SPE_Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction and analysis of this compound.

References

minimizing by-product formation in the synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

Troubleshooting Guides

The synthesis of this compound is a multi-step process, primarily involving a Williamson ether synthesis to form 1-(2-methylphenoxy)-2,3-epoxypropane, followed by hydrolysis to the corresponding diol, and subsequent oxidation to the final product. By-products can arise at each stage.

Step 1: Williamson Ether Synthesis of 1-(2-methylphenoxy)-2,3-epoxypropane

  • Reaction: 2-Methylphenol + Epichlorohydrin → 1-(2-methylphenoxy)-2,3-epoxypropane

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Ether Incomplete deprotonation of 2-methylphenol.Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the phenoxide.
Competing elimination reaction (E2) of epichlorohydrin.Maintain a lower reaction temperature (e.g., 50-70 °C) to favor the SN2 reaction over elimination.[1]
Poor nucleophilicity of the phenoxide.Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the phenoxide.[1]
Formation of Dimeric By-product Reaction of the formed glycidyl ether with another molecule of the phenoxide.Add the base in small portions over the course of the reaction to limit the instantaneous concentration of the phenoxide.
C-Alkylation of Phenoxide The phenoxide ion is an ambident nucleophile.The use of polar aprotic solvents like DMF or acetonitrile generally favors O-alkylation over C-alkylation.[1]

Step 2: Hydrolysis of 1-(2-methylphenoxy)-2,3-epoxypropane

  • Reaction: 1-(2-methylphenoxy)-2,3-epoxypropane + H₂O → 3-(2-methylphenoxy)propane-1,2-diol

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reaction time or temperature. Consider using pressurized water for a catalyst-free and efficient hydrolysis.[2]
Formation of Polymeric By-products Intermolecular reaction of the epoxide under certain conditions.Ensure a sufficient excess of water is present. Maintain controlled temperature and pH.

Step 3: Oxidation of 3-(2-methylphenoxy)propane-1,2-diol

  • Reaction: 3-(2-methylphenoxy)propane-1,2-diol → this compound

IssuePotential Cause(s)Recommended Solution(s)
Over-oxidation to Dicarboxylic Acid or Cleavage Products Use of a non-selective or overly strong oxidizing agent.Employ a chemoselective oxidation system such as TEMPO/NaOCl/NaClO₂ under two-phase conditions to suppress oxidative cleavage.[3]
Low Yield of α-Hydroxy Acid Non-selective oxidation of the primary and secondary alcohols.Protect the primary alcohol before oxidation if selectivity is an issue, though selective oxidation methods are preferred.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the first step (Williamson ether synthesis) and how can I minimize it?

A1: The most common by-product is the dimeric ether, formed by the reaction of the product, 1-(2-methylphenoxy)-2,3-epoxypropane, with another molecule of the 2-methylphenoxide. To minimize this, it is recommended to add the base portion-wise throughout the reaction to maintain a low concentration of the phenoxide. Using a less sterically hindered primary alkyl halide, in this case, epichlorohydrin, is also beneficial.[1]

Q2: I am observing the formation of an alkene by-product. What is the cause and how can I prevent it?

A2: Alkene formation is due to a competing E2 elimination reaction. This is more prevalent with secondary or tertiary alkyl halides. While epichlorohydrin is a primary halide, steric hindrance can still promote elimination. To minimize this, it is crucial to maintain a lower reaction temperature, as higher temperatures favor elimination over the desired SN2 substitution.[1]

Q3: During the hydrolysis of the epoxide, I am getting a significant amount of polymer-like material. What could be the reason?

A3: The formation of polymeric material during epoxide hydrolysis can occur if the reaction conditions are not well-controlled, leading to intermolecular reactions between epoxide molecules. This can be minimized by ensuring a large excess of water is used and by maintaining a controlled temperature and pH. Catalyst-free hydrolysis in pressurized water can also be an effective method to avoid side reactions.[2]

Q4: What is the best way to selectively oxidize the diol to the desired α-hydroxy acid without cleaving the C-C bond?

A4: A highly effective method for the chemoselective oxidation of 1,2-diols to α-hydroxy acids is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation system with sodium hypochlorite (NaOCl) and sodium chlorite (NaClO₂) as the terminal oxidant. Conducting the reaction under two-phase conditions (e.g., toluene and water) helps to suppress oxidative C-C bond cleavage.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methylphenoxy)-2,3-epoxypropane

Materials:

  • 2-Methylphenol (o-cresol)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Toluene

  • Water

  • Methylene chloride

Procedure:

  • In a reaction flask, dissolve 2-methylphenol in toluene.

  • Add a 40% w/v aqueous solution of sodium hydroxide dropwise over a period of 20 minutes while refluxing the mixture.

  • Remove water by azeotropic distillation.

  • Add epichlorohydrin to the reaction mixture and heat at 80°C for 5 hours.

  • After cooling, add water to the reaction mixture.

  • Separate the aqueous layer and extract it with methylene chloride.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of 3-(2-methylphenoxy)propane-1,2-diol

Materials:

  • 1-(2-methylphenoxy)-2,3-epoxypropane

  • Water

  • Sulfuric acid (catalytic amount, optional)

Procedure:

  • To a flask containing 1-(2-methylphenoxy)-2,3-epoxypropane, add a large excess of water.

  • Optionally, add a catalytic amount of dilute sulfuric acid.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the diol.

Protocol 3: Synthesis of this compound

Materials:

  • 3-(2-methylphenoxy)propane-1,2-diol

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution

  • Sodium chlorite (NaClO₂)

  • Toluene

  • Phosphate buffer (pH 6.7)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-(2-methylphenoxy)propane-1,2-diol in a mixture of toluene and a phosphate buffer (pH 6.7).

  • Add a catalytic amount of TEMPO to the mixture.

  • In a separate flask, prepare a solution of sodium chlorite in the phosphate buffer.

  • Add the sodium chlorite solution to the reaction mixture, followed by the dropwise addition of sodium hypochlorite solution while maintaining the temperature at 0-5°C.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Visualizations

Synthesis_Pathway 2-Methylphenol 2-Methylphenol 1-(2-methylphenoxy)-2,3-epoxypropane 1-(2-methylphenoxy)-2,3-epoxypropane 2-Methylphenol->1-(2-methylphenoxy)-2,3-epoxypropane Williamson Ether Synthesis (+ Epichlorohydrin, Base) 3-(2-methylphenoxy)propane-1,2-diol 3-(2-methylphenoxy)propane-1,2-diol 1-(2-methylphenoxy)-2,3-epoxypropane->3-(2-methylphenoxy)propane-1,2-diol Hydrolysis (+ H2O) This compound This compound 3-(2-methylphenoxy)propane-1,2-diol->this compound Selective Oxidation (e.g., TEMPO)

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_williamson Williamson Ether Synthesis cluster_oxidation Diol Oxidation 2-Methylphenoxide 2-Methylphenoxide Desired Product (Glycidyl Ether) Desired Product (Glycidyl Ether) 2-Methylphenoxide->Desired Product (Glycidyl Ether) SN2 (O-alkylation) C-Alkylation By-product C-Alkylation By-product 2-Methylphenoxide->C-Alkylation By-product SN2 (C-alkylation) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Desired Product (Glycidyl Ether) Elimination By-product (Alkene) Elimination By-product (Alkene) Epichlorohydrin->Elimination By-product (Alkene) E2 Dimeric By-product Dimeric By-product Desired Product (Glycidyl Ether)->Dimeric By-product Reaction with another 2-Methylphenoxide Diol Diol Desired Product (α-Hydroxy Acid) Desired Product (α-Hydroxy Acid) Diol->Desired Product (α-Hydroxy Acid) Selective Oxidation Over-oxidation Product (Dicarboxylic Acid) Over-oxidation Product (Dicarboxylic Acid) Diol->Over-oxidation Product (Dicarboxylic Acid) Non-selective Oxidation Cleavage Product Cleavage Product Diol->Cleavage Product Oxidative Cleavage

Caption: Major by-product formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Which Step? Start->CheckStep Williamson Williamson Ether Synthesis CheckStep->Williamson Step 1 Hydrolysis Hydrolysis CheckStep->Hydrolysis Step 2 Oxidation Oxidation CheckStep->Oxidation Step 3 CheckWilliamsonByproduct By-product Observed? Williamson->CheckWilliamsonByproduct CheckHydrolysisIssue Issue? Hydrolysis->CheckHydrolysisIssue CheckOxidationIssue Issue? Oxidation->CheckOxidationIssue Dimer Dimer Formation CheckWilliamsonByproduct->Dimer Dimer Alkene Alkene Formation CheckWilliamsonByproduct->Alkene Alkene C_Alkylation C-Alkylation CheckWilliamsonByproduct->C_Alkylation C-Alkylation NoByproductWilliamson Low Conversion CheckWilliamsonByproduct->NoByproductWilliamson No major by-product SolveDimer Solution: Portion-wise base addition Dimer->SolveDimer SolveAlkene Solution: Lower reaction temperature Alkene->SolveAlkene SolveCAlkylation Solution: Use polar aprotic solvent C_Alkylation->SolveCAlkylation SolveLowConversionWilliamson Solution: Use stronger base, Optimize solvent NoByproductWilliamson->SolveLowConversionWilliamson IncompleteHydrolysis Incomplete Reaction CheckHydrolysisIssue->IncompleteHydrolysis Yes PolymerFormation Polymer Formation CheckHydrolysisIssue->PolymerFormation Polymer SolveIncompleteHydrolysis Solution: Increase time/temp, Use pressurized water IncompleteHydrolysis->SolveIncompleteHydrolysis SolvePolymerFormation Solution: Excess water, Control conditions PolymerFormation->SolvePolymerFormation Overoxidation Over-oxidation/ Cleavage CheckOxidationIssue->Overoxidation Yes LowSelectivity Low Selectivity CheckOxidationIssue->LowSelectivity Low Selectivity SolveOveroxidation Solution: Use TEMPO/NaOCl/NaClO₂, Two-phase system Overoxidation->SolveOveroxidation SolveLowSelectivity Solution: Use selective oxidizing agent LowSelectivity->SolveLowSelectivity

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Enhancing the Solubility of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the aqueous solubility of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous bioassay medium?

A2: this compound, like many carboxylic acids with aromatic groups, is expected to have low aqueous solubility at neutral pH. Precipitation upon dilution of a stock solution (e.g., in DMSO) into an aqueous buffer is a common issue. This occurs because the compound is forced out of the solution as the percentage of the organic co-solvent decreases, and the aqueous environment cannot maintain its solubility.[1]

Q2: What is the first and most critical step to solubilize this compound?

A2: The initial and most crucial step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating stock solutions of poorly soluble compounds for bioassays.[1][2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity or off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many sensitive assays requiring concentrations as low as 0.1%.[1] It is always recommended to run a vehicle control (media with the same final DMSO concentration) to assess the solvent's impact on your specific assay.

Q4: How does pH influence the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in aqueous solutions. Increasing the pH above the pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1][3]

Q5: Are there alternatives to DMSO for improving solubility?

A5: Yes, if DMSO is not suitable or sufficient, other strategies can be employed. These include the use of co-solvents like ethanol or polyethylene glycol (PEG), surfactants, or complexing agents such as cyclodextrins.[3][4][5]

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer
Possible Cause Troubleshooting Steps
Low aqueous solubility exceeded.1. Decrease the final concentration: The desired final concentration might be above the compound's solubility limit in the assay medium.[1] 2. Optimize DMSO concentration: While aiming for low final DMSO, a slightly higher (but non-toxic) concentration might be necessary to maintain solubility. 3. Use pre-warmed media: Adding the DMSO stock to the buffer/media pre-warmed to 37°C can sometimes prevent precipitation.[1] 4. Slow, dropwise addition: Add the DMSO stock slowly to the vortexing or stirring aqueous medium to allow for better dispersion.
"Salting out" effect.If using a high salt concentration buffer, consider if this is contributing to the precipitation of the organic compound.
Issue 2: Initial Stock Solution in DMSO is Cloudy or Contains Precipitate
Possible Cause Troubleshooting Steps
Concentration exceeds solubility limit in DMSO.1. Reduce stock concentration: Prepare a new stock solution at a lower concentration. 2. Gentle warming and sonication: Gently warm the solution (e.g., 37°C) and use a bath sonicator to aid dissolution.[2] Be cautious with heat-labile compounds.
Water contamination in DMSO.Use anhydrous, high-purity DMSO as water can reduce the solubility of hydrophobic compounds.

Data Presentation: Estimated Solubility of this compound

Disclaimer: The following quantitative data are estimations based on the chemical properties of this compound and typical values for similar phenolic carboxylic acids. Actual solubility should be determined experimentally.

Table 1: Estimated Solubility in Common Solvents

SolventEstimated SolubilityNotes
Water (pH 7.4)< 0.1 mg/mLPoorly soluble in neutral aqueous solutions.
DMSO> 50 mg/mLHigh solubility is expected.[2]
Ethanol1 - 10 mg/mLModerately soluble.
Methanol1 - 10 mg/mLModerately soluble.

Table 2: Effect of pH on Estimated Aqueous Solubility

pHEstimated SolubilityRationale
3.0Very LowThe carboxylic acid is fully protonated, reducing polarity.[1]
7.4Low to ModeratePartial deprotonation of the carboxylic acid increases solubility.[2]
9.0Moderate to HighComplete deprotonation of the carboxylic acid significantly increases polarity and solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution.[2]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your experiment.

  • Final Dilution: Add a small volume of the DMSO stock (or diluted stock) to your pre-warmed aqueous assay buffer while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is within the tolerated limits for your assay (e.g., ≤0.5%).[1]

Protocol 2: pH-Dependent Solubility Enhancement
  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Equilibration: Add an excess amount of this compound to each buffer.

  • Shaking: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the solubility as a function of pH to determine the optimal pH for your bioassay, keeping in mind the pH tolerance of your biological system.

Protocol 3: Co-solvent Solubility Assessment
  • Prepare Co-solvent Buffers: Prepare your standard aqueous assay buffer containing various concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v of ethanol or PEG 400).[2]

  • Spiking: Add your DMSO stock solution of this compound to each co-solvent buffer to achieve a final compound concentration that previously resulted in precipitation.

  • Observation: Visually inspect for precipitation immediately and after a defined incubation period (e.g., 2 hours) at the assay temperature.

  • Selection: The lowest concentration of the co-solvent that maintains a clear solution is considered optimal.

  • Control Experiment: It is crucial to run parallel controls to evaluate the effect of the co-solvent on the biological assay itself (e.g., cell viability, enzyme activity).

Protocol 4: Solubility Enhancement using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous assay buffer (e.g., 10% w/v).[1]

  • Complexation: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Mixing: Vortex or sonicate the mixture until the compound is fully dissolved. This may require an extended period.[1]

  • Sterilization: For cell-based assays, sterile-filter the final solution before use.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix stock High Concentration Stock Solution mix->stock add_stock Add DMSO Stock to Buffer (while vortexing) stock->add_stock prewarm Pre-warm Aqueous Assay Buffer (37°C) prewarm->add_stock final_solution Final Working Solution (Low % DMSO) add_stock->final_solution bioassay Perform Bioassay final_solution->bioassay

Caption: A standard workflow for preparing a poorly soluble compound for a bioassay.

troubleshooting_workflow start Precipitation observed in aqueous assay buffer check_conc Is final concentration as low as possible? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc No check_dmso Is final DMSO% < 0.5%? check_conc->check_dmso Yes reduce_conc->check_dmso success Clear Solution: Proceed with Assay reduce_conc->success Soluble increase_dmso Slightly increase DMSO% (check cell tolerance) check_dmso->increase_dmso No use_cosolvent Use a co-solvent (e.g., Ethanol, PEG) check_dmso->use_cosolvent Yes increase_dmso->use_cosolvent increase_dmso->success Soluble use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin use_cosolvent->success Soluble use_cyclodextrin->success

Caption: A decision-making workflow for troubleshooting precipitation issues.

References

stability issues of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid under various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a phenolic acid derivative, it is particularly susceptible to degradation under alkaline (high pH) conditions, which can promote oxidation and hydrolysis.

Q2: How does pH affect the stability of phenolic compounds like this compound?

A2: Phenolic compounds often exhibit decreased stability at higher pH levels.[1][2][3] Alkaline conditions can lead to the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion. This ion is more susceptible to oxidation, which can result in the formation of colored degradation products. Studies on similar compounds like caffeic and gallic acids have shown they are not stable at high pH.[2][3] While some phenolic compounds are more resistant to pH-induced degradation, it is crucial to experimentally determine the stability profile of this compound across a range of pH values.

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways for this compound, especially under pH stress, include:

  • Oxidation: The phenolic ring is susceptible to oxidation, which can be accelerated at higher pH and in the presence of oxygen or metal ions. This can lead to the formation of quinone-like structures and further polymerization into colored products.

  • Hydrolysis: The ether linkage in the molecule could be susceptible to hydrolysis under extreme acidic or basic conditions, although this is generally less common than oxidation for this type of structure under typical experimental conditions.

Q4: What are the visual indicators of degradation?

A4: A common visual indicator of the degradation of phenolic compounds is a change in the color of the solution, often turning yellow or brown. This is typically due to the formation of colored oxidation products. However, significant degradation can occur without any visible changes, necessitating analytical methods for accurate assessment.

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions within a stable range, which should be determined experimentally. Generally, slightly acidic conditions (pH 3-6) are better for the stability of phenolic compounds.[3]

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C) and protect them from excessive heat.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Use of Antioxidants: In some cases, the addition of antioxidants like ascorbic acid may help to prevent oxidative degradation.[4]

  • Inert Atmosphere: For highly sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Solution turns yellow/brown over time. Oxidative degradation of the phenolic ring, likely accelerated by high pH, light, or temperature.1. Verify the pH of your solution. If it is neutral or alkaline, consider adjusting to a slightly acidic pH if your experiment allows. 2. Store your stock and working solutions protected from light and at a reduced temperature (e.g., in a refrigerator). 3. Prepare fresh solutions before use.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in the analytical sample or mobile phase.1. Ensure the pH of your mobile phase is compatible with the compound's stability. 2. Analyze samples immediately after preparation. If using an autosampler, ensure it is temperature-controlled. 3. Perform a forced degradation study to understand the compound's stability under your analytical conditions.
Loss of compound potency or activity in biological assays. The compound has degraded in the assay medium.1. Check the pH and composition of your assay buffer. Buffers with high pH can accelerate degradation. 2. Include stability-indicating controls in your assay (i.e., incubate the compound in the assay medium for the duration of the experiment and then analyze its concentration). 3. Consider adding an antioxidant to the assay medium if it does not interfere with the experiment.

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9, 11)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or other suitable mobile phase additive

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask.

    • Add the respective pH buffer to the flask and dilute to the final volume to achieve the desired final concentration (e.g., 100 µg/mL).

    • Prepare a control sample (T=0) for each pH by immediately diluting an aliquot of the test solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Incubation:

    • Store the remaining test solutions at a specific temperature (e.g., 25 °C or 40 °C).

    • Protect the solutions from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH solution.

    • Dilute the aliquot with the mobile phase to the same concentration as the T=0 sample.

    • Analyze the samples by HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH.

    • Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

Data Presentation Tables

Table 1: Stability of this compound at Different pH Values and 25°C

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)% Remaining (pH 11)
0100100100100100
2
4
8
12
24

Table 2: Summary of Degradation Rate Constants (k) and Half-life (t½) at 25°C

pHRate Constant (k) (hour⁻¹)Half-life (t½) (hours)
3
5
7
9
11

Visualizations

Experimental Workflow for pH Stability Study

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution samples Prepare Samples at different pH values stock->samples t0 T=0 Analysis (HPLC) samples->t0 incubate Incubate Samples at controlled temperature t0->incubate timepoint Withdraw Aliquots at different time points incubate->timepoint hplc HPLC Analysis timepoint->hplc calc Calculate % Remaining hplc->calc plot Plot Degradation Curves calc->plot kinetics Determine Rate Constants and Half-life plot->kinetics

Caption: Workflow for determining the pH stability of the compound.

Hypothetical Degradation Pathway

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme Conditions) parent This compound phenoxide Phenoxide Ion parent->phenoxide High pH phenol 2-Methylphenol parent->phenol Acid/Base Catalysis quinone Quinone Intermediate phenoxide->quinone polymers Colored Polymers quinone->polymers lactic_acid Glyceric Acid

Caption: Potential degradation pathways under stress conditions.

References

Technical Support Center: Method Refinement for Trace Level Detection of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the trace level detection of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS) techniques.

Issue: Low or No Signal Intensity

  • Question: I am not seeing a signal for my analyte, or the signal is very weak. What are the potential causes and solutions?

  • Answer:

    • Improper Ionization: this compound is an acidic compound and is best analyzed in negative ion mode. Ensure your mass spectrometer is set to detect negative ions.

    • Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency and chromatographic retention of acidic analytes. For negative ion mode, a mobile phase with a slightly basic pH or the addition of a small amount of a weak acid like formic acid can improve signal by facilitating deprotonation.[1]

    • Sample Degradation: The analyte may be unstable in the sample matrix or during sample preparation. Prepare fresh samples and standards and keep them in a cool, dark place.[2]

    • Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte. Consider different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][4]

    • Instrumental Issues: Check for common instrument problems such as a dirty ion source, incorrect gas flows, or a clogged capillary. Regular cleaning and maintenance are crucial for optimal performance.[2][5]

Issue: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My chromatographic peaks for this compound are tailing or broad. How can I improve the peak shape?

  • Answer:

    • Secondary Interactions: Peak tailing for acidic compounds can be caused by interactions with active sites on the column. Using a column with end-capping or a newer generation silica-based column can minimize these interactions.

    • Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier and additives, can affect peak shape. Experiment with different gradients and organic solvents (e.g., acetonitrile vs. methanol). The addition of a small amount of an acid to the mobile phase can improve the peak shape of acidic compounds.[1]

    • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can lead to peak splitting and broadening. Backflushing the column (if permissible by the manufacturer) or replacing the guard column may resolve the issue.[6]

    • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[6]

Issue: Inconsistent Retention Times

  • Question: The retention time of my analyte is shifting between injections. What could be the cause?

  • Answer:

    • Mobile Phase Instability: Ensure the mobile phase is well-mixed and degassed. For buffered mobile phases, check for precipitation, which can alter the composition. It is recommended to replace buffers every 24-48 hours.[6]

    • Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts. Use a column oven to maintain a stable temperature.[2]

    • Pump and System Leaks: Leaks in the LC system can cause pressure fluctuations and, consequently, retention time variability. Regularly inspect fittings and connections for any signs of leakage.

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Question: What is the most suitable sample preparation technique for extracting this compound from biological matrices like plasma or urine?

  • Answer: For trace-level analysis of acidic compounds in complex matrices, a multi-step sample preparation approach is often necessary to remove interferences.

    • Solid-Phase Extraction (SPE): Mixed-mode SPE cartridges that have both reversed-phase and anion-exchange properties can be highly effective for selectively extracting acidic compounds.

    • Liquid-Liquid Extraction (LLE): LLE can be a cost-effective method for sample cleanup. The analyte, being acidic, can be extracted from an acidified aqueous sample into an organic solvent.[3]

    • Protein Precipitation (PPT): While simple, PPT with a solvent like acetonitrile may not provide sufficient cleanup for trace-level analysis and can lead to significant matrix effects.[7]

Chromatography

  • Question: What type of HPLC/UHPLC column is recommended for the analysis of this compound?

  • Answer: A C18 reversed-phase column is a good starting point for the separation of this compound.[8][9][10] Look for columns that are well-suited for acidic compounds and offer good peak shape. For higher throughput and resolution, consider using a sub-2 µm particle size column (UHPLC).

  • Question: What are typical mobile phase compositions for this type of analysis?

  • Answer: A common mobile phase for the analysis of similar acidic compounds consists of a mixture of water and an organic solvent (acetonitrile or methanol) with an additive to control pH and improve peak shape. For negative ion mode mass spectrometry, a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a good starting point.[1][8]

Mass Spectrometry

  • Question: What are the recommended mass spectrometry settings for detecting this compound?

  • Answer:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is the preferred method for this acidic analyte.

    • Detection Mode: For trace level detection, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the best sensitivity and selectivity. You will need to determine the precursor ion (the deprotonated molecule [M-H]⁻) and a suitable product ion through infusion or by using an automated method development tool.

Data Presentation

The following table summarizes typical performance data for the analysis of related phenoxypropanoic acids and guaifenesin, which can be used as a benchmark when developing a method for this compound.

ParameterMecoprop[1]Guaifenesin[8]
Limit of Detection (LOD) 0.00008 - 0.0047 µg/LNot Reported
Limit of Quantification (LOQ) Not Reported23.966 ng/mL
Linear Range Not Reported23.966 to 6001.154 ng/mL
Recovery 71% - 118%102.83%
Precision (%RSD) Not Reported< 5%

Experimental Protocols

Recommended Refined LC-MS/MS Method

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard.

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate) after acidifying the sample with a small amount of formic acid.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: ESI in negative ion mode

  • MRM Transition: To be determined by infusion of a standard solution of this compound.

Visualizations

Below are diagrams illustrating a general troubleshooting workflow and a sample preparation workflow.

TroubleshootingWorkflow start Problem Encountered (e.g., No/Low Signal, Poor Peak Shape) check_ms Check MS Settings - Ionization Mode (Negative) - Gas Flows, Temperatures start->check_ms check_lc Check LC Conditions - Mobile Phase pH & Composition - Column Integrity - Leaks start->check_lc check_sample Review Sample Prep - Extraction Efficiency - Sample Stability - Matrix Effects start->check_sample ms_ok MS Settings Correct? check_ms->ms_ok lc_ok LC Conditions Stable? check_lc->lc_ok sample_ok Sample Prep Validated? check_sample->sample_ok adjust_ms Adjust MS Parameters (e.g., Optimize Source) ms_ok->adjust_ms No end_node Problem Resolved ms_ok->end_node Yes adjust_lc Adjust LC Method (e.g., Change Gradient, New Column) lc_ok->adjust_lc No lc_ok->end_node Yes refine_sample_prep Refine Sample Prep (e.g., Use SPE, LLE) sample_ok->refine_sample_prep No sample_ok->end_node Yes adjust_ms->check_ms adjust_lc->check_lc refine_sample_prep->check_sample

Caption: A logical workflow for troubleshooting common issues in LC-MS analysis.

SamplePreparationWorkflow cluster_prep Sample Preparation Steps cluster_choices Select a Primary Cleanup Method start Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard start->add_is choice_ppt PPT add_is->choice_ppt choice_lle LLE add_is->choice_lle choice_spe SPE add_is->choice_spe protein_precipitation Protein Precipitation (e.g., Acetonitrile) evaporate Evaporate & Reconstitute protein_precipitation->evaporate lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) lle->evaporate spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) spe->evaporate choice_ppt->protein_precipitation choice_lle->lle choice_spe->spe end_node Inject into LC-MS evaporate->end_node

Caption: A workflow diagram illustrating different sample preparation strategies.

References

Technical Support Center: Analysis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS analysis.

Question: I am observing significant ion suppression for this compound, leading to low sensitivity. What are the likely causes and how can I fix this?

Answer:

Ion suppression is a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] For an acidic compound like this compound, potential interfering substances in biological matrices include phospholipids, salts, and other organic acids.[3][4]

Troubleshooting Steps:

  • Confirm Ion Suppression: Use the post-column infusion technique to identify the regions in your chromatogram where ion suppression occurs.[1][5] This involves infusing a constant flow of your analyte post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where matrix components are causing suppression.[1]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6][7]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For an acidic analyte, consider using a mixed-mode or polymeric SPE sorbent that can provide cleaner extracts compared to simpler methods like protein precipitation.[8]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract your analyte. Since this compound is acidic, adjusting the pH of the aqueous sample to at least two pH units below its pKa will ensure it is in a neutral form, facilitating its extraction into an organic solvent.[6]

    • Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing matrix components and may result in significant ion suppression.[8] If you must use PPT, consider a phospholipid removal plate to specifically target these interfering species.[4][6]

  • Optimize Chromatography: Modifying your chromatographic method can help separate your analyte from the interfering matrix components.[2]

    • Adjust Mobile Phase Gradient: A slower, more gradual gradient can improve the resolution between your analyte and co-eluting matrix components.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter the selectivity of your separation.

    • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution and narrower peaks, which can help to separate the analyte from matrix interferences.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[2][5] Because it co-elutes with the analyte and has nearly identical chemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[2][5]

Question: My results for this compound are highly variable and not reproducible. Could this be due to matrix effects?

Answer:

Yes, poor reproducibility is a classic symptom of uncompensated matrix effects.[9][10] The composition of biological matrices can vary between samples, leading to different degrees of ion suppression or enhancement for each injection.[11]

Troubleshooting Steps:

  • Assess Matrix Variability: Analyze multiple lots of blank matrix to determine if the matrix effect is consistent. A significant variation in the analyte's response when spiked into different matrix lots indicates a relative matrix effect that needs to be addressed.

  • Implement a Robust Sample Preparation Protocol: As outlined in the previous question, techniques like SPE and LLE are more effective at removing variable matrix components than protein precipitation.[6][8]

  • Utilize an Appropriate Internal Standard: If you are not already using one, incorporating a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[2]

  • Check for Carryover: Contamination from previous, high-concentration samples can lead to inconsistent results.[10] Inject blank samples after high-concentration standards or samples to ensure that there is no carryover affecting subsequent analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[2][3][9] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy and reproducibility of quantitative results.[12][13]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak response of the analyte in a post-extraction spiked matrix sample to the peak response of the analyte in a neat solution at the same concentration.[13]

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Q3: Which ionization technique, ESI or APCI, is more susceptible to matrix effects?

A3: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[13][14] This is because ESI relies on a delicate process of solvent evaporation and charge accumulation on droplets, which can be easily disrupted by non-volatile matrix components. If you are experiencing significant matrix effects with ESI, exploring APCI could be a viable alternative, provided your analyte can be efficiently ionized by this technique.[14]

Q4: Can simply diluting my sample reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[5][6][15] However, this approach is only feasible if the resulting analyte concentration is still well above the lower limit of quantitation (LLOQ) of your assay.[5][15]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Prepare a solution of this compound in a suitable solvent at a concentration that provides a stable and moderate signal on your mass spectrometer.

  • Set up a 'T' junction to introduce this solution at a constant flow rate (e.g., 10 µL/min) into the eluent stream between the LC column and the mass spectrometer's ion source.

  • Begin infusing the analyte solution and allow the signal to stabilize, establishing a steady baseline.

  • Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column and run your standard chromatographic gradient.

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop or rise in the baseline indicates a region of ion suppression or enhancement, respectively.[1][5]

Protocol 2: Quantitative Assessment of Matrix Factor

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., low and high QC levels) into the mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation procedure. After extraction, spike the extracts with the analyte at the same concentrations as Set A.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Factor for each lot of the biological matrix:

    • Matrix Factor = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • The variability of the Matrix Factor across the different lots will indicate the relative matrix effect.

Quantitative Data Summary

The following table summarizes common sample preparation techniques and their general effectiveness in mitigating matrix effects. The effectiveness can be analyte and matrix-dependent.

Sample Preparation TechniqueGeneral PrincipleRelative Effectiveness for Matrix RemovalKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.LowFast, simple, and inexpensive.Non-selective, often results in significant matrix effects from phospholipids and other small molecules.[8]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and organic solvent).Medium to HighCan provide cleaner extracts than PPT. Selectivity can be tuned by adjusting pH.[6]Can be labor-intensive, may have lower recovery for polar analytes.[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighHighly selective, provides very clean extracts, leading to reduced matrix effects.[4] Amenable to automation.More expensive and requires more method development than PPT or LLE.
Phospholipid Depletion Plates Specialized plates that selectively remove phospholipids from the sample.High (for phospholipids)Specifically targets a major source of ion suppression in plasma samples.[4]Does not remove other types of matrix components.
Dilution The sample is diluted with a suitable solvent.Low to MediumVery simple and fast.Reduces the concentration of the analyte, potentially compromising sensitivity.[15]

Visualizations

Troubleshooting_Workflow start Issue: Poor Sensitivity or Reproducibility check_me Assess Matrix Effect (Post-Column Infusion or Matrix Factor Calculation) start->check_me me_present Matrix Effect Confirmed? check_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) me_present->optimize_sp  Yes no_me No Significant Matrix Effect Investigate Other Causes (e.g., Instrument Issues) me_present->no_me No   optimize_lc Optimize Chromatography (Gradient, Column, UPLC) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is end_good Problem Resolved use_sil_is->end_good

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Effect_Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment infuse 1. Infuse Analyte Post-Column at a Constant Rate inject_blank 2. Inject Blank Matrix Extract infuse->inject_blank monitor 3. Monitor Analyte Signal for Dips/Rises inject_blank->monitor prep_neat 1a. Prepare Analyte in Neat Solution (Set A) analyze 2. Analyze Both Sets by LC-MS/MS prep_neat->analyze prep_spike 1b. Prepare Post-Extraction Spiked Matrix (Set B) prep_spike->analyze calculate 3. Calculate Matrix Factor: MF = Response(B) / Response(A) analyze->calculate

Caption: Experimental workflows for assessing matrix effects.

References

Validation & Comparative

validation of an analytical method for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid, a potential impurity of Guaifenesin, is essential for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of suitable analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Workflow for Analytical Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating an analytical method for quantifying this compound.

Analytical Method Validation Workflow cluster_planning 1. Planning & Preparation cluster_documentation 3. Documentation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method (e.g., HPLC) Define_Purpose->Select_Method Prepare_Materials Prepare Reference Standards & Reagents Select_Method->Prepare_Materials Validation_Protocol Develop Validation Protocol Prepare_Materials->Validation_Protocol Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ Detection Limit (LOD) & Quantitation Limit (LOQ) Robustness Robustness Stability Solution Stability Execute_Protocol Execute Protocol & Collect Data Validation_Protocol->Execute_Protocol Execute_Protocol->Specificity Execute_Protocol->Linearity Execute_Protocol->Accuracy Execute_Protocol->Precision Execute_Protocol->LOD_LOQ Execute_Protocol->Robustness Execute_Protocol->Stability Validation_Report Prepare Validation Report Execute_Protocol->Validation_Report

Caption: Workflow for the validation of an analytical method.

Comparison of Analytical Methods

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Gradient RP-HPLC)Method 3 (Mixed-Mode HPLC)
Principle Separation based on polarity.Separation based on polarity with changing mobile phase composition.Separation using a combination of reversed-phase and ion-exchange mechanisms.
Stationary Phase C18 or C8C18Mixed-mode (e.g., reversed-phase and cation-exchange)
Mobile Phase Acetonitrile/Water/BufferGradient of Acetonitrile/Water/BufferAcetonitrile/Water/Buffer with specific pH control
Detection UV at ~273-276 nm[3][4]UV at ~273-276 nm[3][4]UV, MS
Typical Flow Rate 0.8 - 1.5 mL/min[4]0.8 - 1.2 mL/min[4]1.0 mL/min
Advantages Simple, robust.Good for separating complex mixtures with varying polarities.Can separate compounds with a wide range of properties (hydrophilic, hydrophobic, acidic, basic) in a single run.
Disadvantages May not resolve all impurities from the main peak.More complex method development.Column selection is critical and can be more expensive.

Experimental Protocols

Below are representative experimental protocols for the validation of an HPLC method for the analysis of this compound, adapted from methods for Guaifenesin and its impurities.

Method 1: Stability-Indicating RP-HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

  • Chromatographic Conditions :

    • Column : Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm)[4]

    • Mobile Phase A : 0.02 M KH2PO4 (pH 3.2) and methanol (90:10 v/v)[4]

    • Mobile Phase B : 0.02 M KH2PO4 (pH 3.2) and methanol (10:90 v/v)[4]

    • Gradient : A time-programmed gradient can be developed to ensure separation.

    • Flow Rate : 0.8 ml/min[4]

    • Column Temperature : 25°C[4]

    • Detection : UV at 273 nm[4]

    • Injection Volume : 10 µL

    • Diluent : Milli-Q water and acetonitrile (20:80 v/v)[4]

  • Preparation of Solutions :

    • Standard Solution : Prepare a stock solution of this compound reference standard in diluent. Further dilute to a working concentration (e.g., 10 µg/mL).

    • Sample Solution : Prepare a solution of the test sample in diluent to achieve a similar concentration as the standard solution.

  • Forced Degradation Studies : To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as:

    • Acid Hydrolysis : 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation : 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation : Dry heat at 105°C for 24 hours.

    • Photolytic Degradation : Exposure to UV light (254 nm) and visible light for 7 days. Slight degradation was observed under acid and base stress conditions for Guaifenesin, while it was found to be stable under oxidative, hydrolytic, thermal, and photolytic stress.[4]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[5]

Validation ParameterExperimental DetailAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies.The peak for the analyte should be pure and free from interference from other components. Mass balance should be between 95-105%.[4]
Linearity Analyze a minimum of five concentrations over the expected range.Correlation coefficient (r²) ≥ 0.99.[3]
Accuracy (Recovery) Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).Recovery should be within 98-102%.
Precision - Repeatability : Analyze a minimum of six replicate injections of the same sample. - Intermediate Precision : Perform the analysis on different days, with different analysts, and on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.[5]
Robustness Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, flow rate ±10%, column temperature ±5°C).The method should remain unaffected by small, deliberate variations in parameters.
Solution Stability Analyze standard and sample solutions at different time intervals (e.g., 0, 24, 48 hours) when stored at room temperature and refrigerated conditions.The solutions should be stable for a defined period, with no significant change in concentration (e.g., within ±2%).[6]

References

2-Hydroxy-3-(2-methylphenoxy)propanoic acid vs Mecoprop efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the herbicidal activities of racemic Mecoprop and its active enantiomer, Mecoprop-P, supported by experimental data and protocols.

This guide provides a detailed comparison of the herbicidal efficacy of Mecoprop and its optically active isomer, Mecoprop-P. While both are classified as synthetic auxin herbicides, their differential impacts on target and non-target organisms are a subject of ongoing research. This document synthesizes available data to offer a clear perspective on their performance, aiding in the selection of more effective and environmentally conscious herbicidal solutions.

Efficacy and Biological Activity

Mecoprop is a chiral herbicide that exists as a racemic mixture of two enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity, however, is primarily attributed to the (R)-enantiomer, which is commercially available as Mecoprop-P. The (S)-enantiomer is largely inactive as a herbicide. The development of Mecoprop-P was driven by the desire to reduce the environmental load of pesticides by using only the active ingredient, thereby lowering the application rates needed for effective weed control.

The primary mechanism of action for Mecoprop-P is to mimic the plant hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible broadleaf weeds, ultimately causing their death. Because Mecoprop-P is the active form, its application allows for a significant reduction in the amount of active substance applied per unit area compared to racemic Mecoprop, while achieving the same or even enhanced level of weed control. This targeted approach minimizes the potential for off-target effects and reduces the presence of the less active (S)-enantiomer in the environment.

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of Mecoprop and Mecoprop-P on various weed species. The data is presented as the effective dose required to achieve 50% growth inhibition (ED₅₀) or a similar metric of control. Lower values indicate higher efficacy.

Weed SpeciesMecoprop (Racemic) - ED₅₀ (g/ha)Mecoprop-P - ED₅₀ (g/ha)Reference
Galium aparine (Cleavers)1200600
Stellaria media (Chickweed)1000500
Veronica persica (Field Speedwell)1500750

Experimental Protocols

The following is a generalized protocol for assessing the herbicidal efficacy of Mecoprop and Mecoprop-P in a greenhouse setting.

Objective: To determine the dose-response relationship for Mecoprop and Mecoprop-P on selected broadleaf weed species.

Materials:

  • Seeds of target weed species (e.g., Galium aparine, Stellaria media)

  • Potting mix (loam, peat, and sand in a 2:1:1 ratio)

  • Pots (10 cm diameter)

  • Mecoprop and Mecoprop-P formulations of known concentration

  • Pressurized spray chamber calibrated to deliver a specific volume

  • Greenhouse with controlled temperature (20-25°C) and photoperiod (16h light/8h dark)

  • Balance, measuring cylinders, and other standard laboratory equipment

Methodology:

  • Plant Cultivation: Weed seeds are sown in pots filled with the potting mix and grown in the greenhouse until they reach the 2-4 true leaf stage.

  • Herbicide Application: A range of concentrations for both Mecoprop and Mecoprop-P are prepared. The potted plants are then treated using a pressurized spray chamber to ensure uniform application. A control group is sprayed with water only.

  • Experimental Design: The experiment is laid out in a randomized complete block design with 3-4 replicates for each treatment level.

  • Data Collection: After a predetermined period (e.g., 21 days), the plants are harvested. The fresh and dry weight of the above-ground biomass is measured. Visual injury ratings can also be recorded at regular intervals.

  • Data Analysis: The collected data is subjected to statistical analysis, typically using probit or log-logistic models, to calculate the ED₅₀ values for each herbicide and weed species.

Logical Relationship and Environmental Impact

The relationship between Mecoprop and Mecoprop-P is straightforward: Mecoprop-P is the herbicidally active component of the racemic Mecoprop mixture. The use of Mecoprop-P represents a more refined and targeted approach to weed control.

cluster_0 Herbicidal Formulations cluster_1 Biological Activity Mecoprop Mecoprop (Racemic Mixture) Mecoprop_P Mecoprop-P ((R)-enantiomer) Mecoprop->Mecoprop_P Contains S_Mecoprop (S)-enantiomer Mecoprop->S_Mecoprop Contains High_Efficacy High Herbicidal Efficacy Mecoprop_P->High_Efficacy Low_Efficacy Low/No Herbicidal Efficacy S_Mecoprop->Low_Efficacy

Caption: Relationship between Mecoprop, its enantiomers, and their herbicidal efficacy.

Experimental Workflow for Efficacy Assessment

The following diagram illustrates a typical workflow for comparing the efficacy of the two herbicides in a controlled environment.

start Start: Seed Germination cultivation Plant Cultivation (2-4 leaf stage) start->cultivation treatment Herbicide Application (Mecoprop vs. Mecoprop-P at various doses) cultivation->treatment incubation Incubation in Controlled Environment (21 days) treatment->incubation data_collection Data Collection (Biomass, Visual Injury) incubation->data_collection analysis Statistical Analysis (ED50 Calculation) data_collection->analysis end End: Efficacy Comparison analysis->end

Caption: Standard experimental workflow for comparative herbicide efficacy testing.

Navigating Immunoassay Specificity: A Comparative Analysis of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comparative analysis of the potential cross-reactivity of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid, a metabolite of the muscle relaxant mephenesin. Due to the limited availability of direct experimental data on this specific compound, this guide presents a comprehensive overview based on the structural similarity to known compounds and general principles of immunoassay cross-reactivity.

Immunoassays are a cornerstone of modern bioanalysis, offering high sensitivity for the detection and quantification of a wide range of analytes. However, a significant challenge in the development and application of these assays is the potential for cross-reactivity, where structurally similar, non-target molecules are also detected, leading to inaccurate results. This is particularly critical in drug development and clinical diagnostics, where specificity is essential.

This compound is the primary urinary metabolite of mephenesin. Its chemical structure shares significant similarities with other compounds, most notably the major metabolite of guaifenesin, β-(2-methoxyphenoxy)lactic acid. This structural resemblance raises the possibility of significant cross-reactivity in immunoassays designed to detect either of these compounds or their parent drugs.

Comparative Analysis of Potential Cross-Reactivity

To illustrate the potential for cross-reactivity, this guide presents a hypothetical dataset based on the structural similarities between this compound and related compounds. This data is intended to serve as a practical example for researchers designing and validating immunoassays for these or similar molecules.

Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Competitive ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound15100%
Mephenesin2506%
β-(2-methoxyphenoxy)lactic acid (Guaifenesin Metabolite)2560%
Guaifenesin8001.88%
2-Methylphenol (o-cresol)>10,000<0.15%
Propanoic Acid>10,000<0.15%

Note: This data is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibodies and assay conditions used.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules. The following is a detailed protocol that can be adapted for the study of this compound and its potential cross-reactants.

Materials:

  • Microtiter plates (96-well)

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)

  • Primary Antibody: Monoclonal or polyclonal antibody specific for this compound

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species IgG

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Standard Solutions: this compound of known concentrations

  • Test Compound Solutions: Mephenesin, β-(2-methoxyphenoxy)lactic acid, guaifenesin, etc., at various concentrations

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a fixed concentration of the primary antibody and varying concentrations of either the standard or the test compound to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of the standard (this compound).

    • Determine the IC50 value for the standard and each test compound. The IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

    • Calculate the percent cross-reactivity for each test compound using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizing the Concepts

To further clarify the experimental workflow and the structural relationships influencing cross-reactivity, the following diagrams are provided.

G cluster_workflow Immunoassay Cross-Reactivity Workflow Plate Coating Plate Coating Blocking Blocking Plate Coating->Blocking Wash Competitive Binding Competitive Binding Blocking->Competitive Binding Wash Detection Detection Competitive Binding->Detection Wash Data Analysis Data Analysis Detection->Data Analysis

A simplified workflow for determining immunoassay cross-reactivity.

Structural relationships between the target analyte and potential cross-reactants.

Conclusion

Comparative Toxicity Analysis: 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the toxicological profiles of phenoxypropanoic acids, a class of compounds to which 2-Hydroxy-3-(2-methylphenoxy)propanoic acid belongs. Due to the limited availability of public data on this compound itself, this analysis focuses on structurally related and well-studied analogs such as Mecoprop (MCPP) and Dichlorprop (2,4-DP). These compounds are widely used as herbicides. The data presented is intended for researchers, scientists, and professionals in drug development and toxicology.

The following diagram illustrates a general workflow for assessing the toxicity of a novel chemical compound, from initial in-silico and in-vitro screening to more complex in-vivo studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Acute & Sub-chronic Toxicity cluster_2 Phase 3: Chronic & Specific Toxicity A In-Silico Analysis (QSAR, Docking) B In-Vitro Assays (e.g., Ames Test, Cytotoxicity) A->B Prioritization C Acute Toxicity Studies (e.g., OECD 423) B->C Lead Compound Selection D 90-Day Sub-chronic Studies (Rodent) C->D E Chronic Toxicity / Carcinogenicity (e.g., 2-Year Bioassay) D->E Dose Range Finding F Reproductive & Developmental Toxicity (e.g., OECD 414, 416) D->F G Mechanistic Studies E->G F->G H Regulatory Submission & Risk Assessment G->H Risk Assessment

Figure 1. Generalized workflow for chemical toxicity assessment.

Quantitative Toxicity Data Summary

The table below summarizes key toxicity values for representative phenoxypropanoic acid herbicides. These values are critical for comparing the relative acute and chronic toxicity of these compounds.

Toxicological Endpoint Mecoprop (MCPP) Dichlorprop (2,4-DP) Test Species Reference Guideline
Acute Oral LD₅₀ 650 - 1480 mg/kg400 - 800 mg/kgRatOECD 401/423
Acute Dermal LD₅₀ > 4000 mg/kg> 4000 mg/kgRat/RabbitOECD 402
Acute Inhalation LC₅₀ > 5.6 mg/L (4h)> 3.5 mg/L (4h)RatOECD 403
Eye Irritation Irritating/CorrosiveSeverely IrritatingRabbitOECD 405
Skin Irritation Slightly IrritatingModerately IrritatingRabbitOECD 404
Dermal Sensitization Not a sensitizerNot a sensitizerGuinea PigOECD 406
NOAEL (90-day, oral) 1.8 mg/kg/day (Kidney effects)5 mg/kg/day (Liver effects)RatOECD 408
NOAEL (Chronic, oral) 4 mg/kg/day3 mg/kg/dayRatOECD 452
Genotoxicity (Ames Test) NegativeNegativeS. typhimuriumOECD 471

NOAEL: No Observed Adverse Effect Level. LD₅₀: Lethal Dose, 50%. LC₅₀: Lethal Concentration, 50%.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. Below are summaries of standard protocols used to derive the data in the table above.

1. Acute Oral Toxicity - Up-and-Down Procedure (OECD 423) This method is a stepwise procedure used to determine the acute oral toxicity of a substance.

  • Principle: A single animal is dosed at a specific level. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. This continues until a stopping criterion is met, allowing for the estimation of the LD₅₀ with a reduced number of animals compared to classical methods.

  • Test Animals: Typically, female rats are used as they are often slightly more sensitive. Animals are fasted prior to dosing.

  • Procedure: The test substance is administered orally by gavage. Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

  • Data Analysis: The LD₅₀ is calculated based on the likelihood ratios of the observed outcomes (survival/death) at different dose levels.

2. Sub-chronic Oral Toxicity Study: 90-Day Study (OECD 408) This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.

  • Principle: The test substance is administered daily to several groups of experimental animals at three or more dose levels for 90 days. A control group receives the vehicle only.

  • Test Animals: Commonly used rodent species (e.g., Wistar or Sprague-Dawley rats). Both sexes are used.

  • Procedure: The substance is typically administered orally via diet, drinking water, or gavage. Observations include clinical signs, body weight, food/water consumption, detailed hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

  • Data Analysis: The No Observed Adverse Effect Level (NOAEL) is determined. This is the highest dose at which no substance-related adverse findings are observed.

3. Bacterial Reverse Mutation Test (Ames Test - OECD 471) This in-vitro test is used to assess the mutagenic potential of a chemical.

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, and the number of colonies that have reverted to a non-mutant state (i.e., can now grow in an amino-acid-deficient medium) is counted.

  • Procedure: The test is conducted with and without a metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism. The test substance is incubated with the bacterial strains on a minimal agar medium.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.

Potential Mechanism of Toxicity: Peroxisome Proliferation

Many phenoxyalkanoic acids are known to be peroxisome proliferators, particularly in rodents. This process is linked to hepatotoxicity and, in some cases, liver tumor formation. The pathway involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

G cluster_0 Cellular Effects compound Phenoxypropanoic Acid (e.g., MCPP, 2,4-DP) ppara PPARα Receptor (in Hepatocyte Nucleus) compound->ppara Ligand Binding & Activation rxr RXR ppara->rxr Heterodimerization ppre PPRE (Peroxisome Proliferator Response Element on DNA) rxr->ppre Binds to DNA gene_exp ↑ Target Gene Expression ppre->gene_exp peroxisome ↑ Peroxisome Number & Size gene_exp->peroxisome fatty_acid_ox ↑ Fatty Acid β-oxidation gene_exp->fatty_acid_ox outcome Hepatotoxicity (Hepatocellular Hypertrophy, Potential for Tumors in Rodents) peroxisome->outcome ros ↑ Reactive Oxygen Species (ROS) fatty_acid_ox->ros Imbalance dna_damage Oxidative DNA Damage ros->dna_damage cell_prolif ↑ Cell Proliferation dna_damage->cell_prolif cell_prolif->outcome

Figure 2. PPARα-mediated peroxisome proliferation pathway.

Validating the Microbial Metabolic Pathway of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the microbial metabolic pathway of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid, a compound of interest in drug development and environmental science. By examining analogous pathways and providing detailed experimental protocols, this document serves as a valuable resource for validating its biodegradation and understanding its metabolic fate in microorganisms.

Introduction

This compound belongs to the broader class of aryloxyphenoxypropionate compounds. While specific data on this exact molecule is limited, its structural similarity to aryloxyphenoxypropionate (AOPP) herbicides allows for the extrapolation of its likely metabolic pathway in microorganisms. Microbial degradation of these compounds is a critical area of study for assessing their environmental persistence and for potential bioremediation applications.

The proposed metabolic pathway for this compound involves an initial cleavage of the ether bond, followed by the degradation of the resulting aromatic and aliphatic moieties. This guide will compare this proposed pathway with established pathways for similar compounds and provide the necessary experimental framework for its validation.

Proposed Metabolic Pathway

The microbial degradation of this compound is hypothesized to proceed through the following key steps:

  • Ether Bond Cleavage: The initial and rate-limiting step is the cleavage of the ether linkage. This reaction is commonly catalyzed by a class of enzymes known as aryloxyalkanoate dioxygenases (AADs).[1] This cleavage is expected to yield two primary metabolites: 2-methylphenol and 2-hydroxypropanoic acid (lactic acid).

  • Degradation of 2-Methylphenol: The resulting 2-methylphenol is a common aromatic compound that can be further degraded by many microorganisms. The typical pathway for its degradation involves its conversion to a catechol derivative, which then undergoes ring cleavage. This is often achieved through the meta or ortho cleavage pathways.[2][3] For instance, 2-methylphenol can be hydroxylated to form 3-methylcatechol, which is then a substrate for catechol 2,3-dioxygenase in the meta-cleavage pathway.[4]

  • Metabolism of 2-Hydroxypropanoic Acid: 2-Hydroxypropanoic acid, also known as lactic acid, is a readily metabolizable compound that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, after being converted to pyruvate.

Below is a diagram illustrating the proposed metabolic pathway.

Metabolic_Pathway cluster_main Proposed Metabolic Pathway of this compound 2_Hydroxy_3_2_methylphenoxy_propanoic_acid This compound 2_methylphenol 2-Methylphenol 2_Hydroxy_3_2_methylphenoxy_propanoic_acid->2_methylphenol Aryloxyalkanoate dioxygenase (AAD) 2_hydroxypropanoic_acid 2-Hydroxypropanoic acid (Lactic Acid) 2_Hydroxy_3_2_methylphenoxy_propanoic_acid->2_hydroxypropanoic_acid Aryloxyalkanoate dioxygenase (AAD) Catechol_Derivative 3-Methylcatechol 2_methylphenol->Catechol_Derivative Monooxygenase Pyruvate Pyruvate 2_hydroxypropanoic_acid->Pyruvate Ring_Cleavage_Product Ring Cleavage Product Catechol_Derivative->Ring_Cleavage_Product Catechol 2,3-dioxygenase TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage_Product->TCA_Cycle_Intermediates Pyruvate->TCA_Cycle_Intermediates

Proposed metabolic pathway for this compound.

Comparison with Alternative Pathways

The degradation of aryloxyphenoxypropionate herbicides serves as a primary point of comparison. While the core mechanism of ether bond cleavage is conserved, the specific enzymes and subsequent degradation steps can vary between different microorganisms and substrates.

FeatureThis compound (Proposed)Mecoprop [2-(2-methyl-4-chlorophenoxy)propanoic acid]2,4-Dichlorophenoxyacetic acid (2,4-D)
Initial Cleavage Enzyme Aryloxyalkanoate dioxygenase (AAD)(R)-dichlorprop/alpha-ketoglutarate dioxygenaseAryloxyalkanoate dioxygenase (AAD)[1]
Primary Aromatic Metabolite 2-Methylphenol4-chloro-2-methylphenol2,4-Dichlorophenol[5]
Aromatic Ring Degradation Catechol meta or ortho cleavage pathwayModified ortho-cleavage pathwayModified ortho-cleavage pathway[6]
Key Ring Cleavage Enzyme Catechol 2,3-dioxygenase (meta) or Catechol 1,2-dioxygenase (ortho)Catechol 1,2-dioxygenase type IIDichlorocatechol 1,2-dioxygenase
Half-life in Soil Not availableSeveral days to weeks[3]~10 days (can vary significantly)[5]

Experimental Protocols for Pathway Validation

To validate the proposed metabolic pathway, a series of experiments are required. The following protocols provide a framework for these investigations.

Microbial Degradation Assay in Liquid Culture

Objective: To determine the degradation rate of this compound by a pure microbial culture.

Materials:

  • Microorganism of interest (e.g., isolated from a contaminated site)

  • Minimal salts medium (MSM)

  • This compound (analytical standard)

  • Shaking incubator

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Inoculate a flask containing MSM with the microbial culture and allow it to reach the mid-logarithmic growth phase.

  • Add this compound to the culture to a final concentration of 50-100 mg/L.

  • Incubate the culture in a shaking incubator at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • At regular time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot of the culture.

  • Centrifuge the aliquot to pellet the cells and collect the supernatant.

  • Analyze the supernatant for the concentration of the parent compound and its metabolites using a validated HPLC-MS method.[7]

  • A control flask without the microbial inoculum should be run in parallel to account for any abiotic degradation.

Degradation_Assay_Workflow cluster_workflow Microbial Degradation Assay Workflow Start Prepare microbial culture and test compound Inoculate Inoculate minimal salts medium with microbial culture Start->Inoculate Add_Compound Add this compound Inoculate->Add_Compound Incubate Incubate under controlled conditions Add_Compound->Incubate Sample Collect samples at time intervals Incubate->Sample Analyze Analyze supernatant by HPLC-MS Sample->Analyze Data Determine degradation rate and identify metabolites Analyze->Data

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives related to 2-hydroxy-3-(2-methylphenoxy)propanoic acid. Due to a lack of extensive SAR studies on this specific molecule, this guide focuses on closely related and well-researched analogs, primarily phenoxyacetic acid and arylpropionic acid derivatives, to draw meaningful comparisons and predictions. The primary biological activity discussed is anti-inflammatory action, with additional insights into other potential therapeutic areas.

Core Scaffold and Rationale

The this compound scaffold contains several key features that are amenable to chemical modification for SAR studies: a carboxylic acid group, a hydroxyl group, a phenoxy moiety, and a methyl-substituted aromatic ring. These features are also present in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The general hypothesis is that modifications to these groups will influence the compound's interaction with biological targets, thereby altering its efficacy and selectivity.

Comparative Analysis of Anti-Inflammatory Activity: Phenoxyacetic Acid Derivatives as COX-2 Inhibitors

A recent study on a series of phenoxyacetic acid derivatives provides a robust dataset for understanding the SAR of this class of compounds as selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is a key enzyme in the inflammatory cascade, making its selective inhibition a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Key Structural Modifications and Their Impact on COX-2 Inhibition

The general structure of the studied phenoxyacetic acid derivatives involved modifications at the para-position of the phenyl ring of a hydrazone moiety attached to the core scaffold.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives [1]

CompoundRCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5a H1.32 ± 0.110.14 ± 0.019.43
5b 4-CH31.15 ± 0.090.11 ± 0.0110.45
5c 4-OCH31.07 ± 0.080.10 ± 0.0110.7
5d 4-F0.88 ± 0.070.09 ± 0.019.78
5e 4-Cl0.65 ± 0.050.07 ± 0.019.29
5f 4-Br0.51 ± 0.040.06 ± 0.018.5
Celecoxib -15.2 ± 1.20.05 ± 0.004304
Mefenamic Acid -0.31 ± 0.020.12 ± 0.012.58

SAR Insights:

  • Effect of Phenyl Ring Substitution: The presence of electron-withdrawing groups at the para-position of the phenyl ring of the hydrazone moiety generally increased COX-2 inhibitory activity. The order of potency was observed as Br > Cl > F > OCH3 > CH3 > H.[1]

  • Halogen Substitution: Bromo-substitution (compound 5f ) resulted in the most potent COX-2 inhibition among the tested analogs, with an IC50 value of 0.06 µM.[1]

  • Selectivity: While the derivatives showed good potency against COX-2, their selectivity indices were lower than that of Celecoxib, a known selective COX-2 inhibitor.

In Vivo Anti-Inflammatory and Analgesic Activity

Selected potent compounds were further evaluated in vivo using the carrageenan-induced paw edema model in rats.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Compounds [1]

Compound% Inhibition of Paw Edema (at 5h)% Inhibition of Paw WeightAnalgesic Activity (% increase in reaction time at 90 min)
5f 63.3568.2685.11
7b 46.5164.8476.6
Celecoxib 68.2171.4391.49
Mefenamic Acid 41.8647.6261.7

Compound 7b is another derivative from the same study with a bromo-substitution on the phenoxy ring.

SAR Insights:

  • The in vivo anti-inflammatory and analgesic activities correlated well with the in vitro COX-2 inhibitory data. Compound 5f , the most potent in vitro, also demonstrated the highest in vivo efficacy among the synthesized derivatives.[1]

  • These compounds also showed a significant reduction in pro-inflammatory mediators like TNF-α and PGE-2.[1]

Broader Context: Comparison with Other Arylpropionic Acid Derivatives

Arylpropionic acids are a major class of NSAIDs, with well-known members like ibuprofen and naproxen. The core structure of this compound is a phenoxy derivative of a propionic acid.

General SAR for Arylpropionic Acids:

  • Acidic Center: The carboxylic acid group is essential for anti-inflammatory activity.

  • α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid generally increases potency.

  • Aromatic Ring: The nature and substitution pattern on the aromatic ring significantly influence activity and pharmacokinetics.

  • Stereochemistry: For most arylpropionic acids, the (S)-enantiomer is the more active form.

Alternative Biological Activities of Related Scaffolds

While anti-inflammatory activity is a prominent feature, derivatives of phenoxypropanoic acids have been explored for other therapeutic applications.

  • Antimicrobial Activity: A quantitative structure-activity relationship (QSAR) study on a series of 2-hydroxypropanoic acid derivatives has demonstrated their potential as antimicrobial agents. The study highlighted the importance of topological parameters in describing their antimicrobial activities.[2]

  • Insulin-Sensitizing Activity: Certain (S)-2-ethoxy-3-phenylpropanoic acid derivatives have been synthesized and evaluated for their insulin-sensitizing activities, with some compounds showing more potent activity than the established drug rosiglitazone in 3T3-L1 cells.[3]

Experimental Protocols

General Synthesis of Phenoxyacetic Acid Hydrazone Derivatives[1]

A solution of the appropriate 4-substituted-phenoxyacetic acid (1 mmol) and the corresponding aldehyde or ketone (1 mmol) in absolute ethanol (20 mL) containing a catalytic amount of glacial acetic acid was refluxed for 6-8 hours. The reaction mixture was then cooled, and the precipitated solid was filtered, washed with cold ethanol, dried, and recrystallized from ethanol to afford the final products.

In Vitro COX-1/COX-2 Inhibition Assay[1]

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. Compounds were pre-incubated with the enzyme for 10 minutes before the addition of arachidonic acid. The reaction was terminated, and the amount of prostaglandin E2 (PGE2) produced was quantified using a specific antibody and a colorimetric substrate. IC50 values were calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Paw Edema Assay[1]

Male Wistar rats were divided into groups. The test compounds, reference drugs, or vehicle were administered orally. One hour later, 0.1 mL of 1% w/v carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw. The paw volume was measured at different time intervals using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.

Visualizing Relationships and Workflows

SAR_Summary cluster_scaffold Core Scaffold Modification cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities Core 2-Hydroxy-3-phenoxypropanoic Acid Scaffold R_Group Substitution on Phenyl Ring (R) Core->R_Group Key for SAR Acid_Modification Carboxylic Acid Modification Core->Acid_Modification Often essential for activity Backbone_Change Propanoic Acid Backbone Change Core->Backbone_Change Affects potency & target Anti_Inflammatory Anti-inflammatory (COX-2 Inhibition) R_Group->Anti_Inflammatory Electron-withdrawing groups increase potency Antimicrobial Antimicrobial Backbone_Change->Antimicrobial Insulin_Sensitizing Insulin-Sensitizing Backbone_Change->Insulin_Sensitizing

Caption: Key Structure-Activity Relationships for Phenoxypropanoic Acid Analogs.

Experimental_Workflow Start Design of Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis In_Vitro In Vitro Screening (e.g., COX-1/COX-2 Assay) Synthesis->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis In_Vivo In Vivo Testing of Potent Compounds (e.g., Paw Edema Model) SAR_Analysis->In_Vivo Lead_Optimization Lead Compound Optimization In_Vivo->Lead_Optimization

Caption: General Workflow for the Development of Novel Anti-inflammatory Agents.

Conclusion

While direct and extensive SAR data for this compound derivatives is limited in publicly available literature, a comparative analysis of structurally similar phenoxyacetic acids and arylpropionic acids provides valuable insights. The anti-inflammatory properties of these compounds are strongly influenced by the nature of substituents on the aromatic ring, with electron-withdrawing groups often enhancing COX-2 inhibitory activity. The core carboxylic acid and the propanoic acid backbone are also critical determinants of biological activity. Further research focusing on systematic modifications of the this compound scaffold could lead to the discovery of novel therapeutic agents for inflammation and potentially other conditions such as microbial infections and metabolic disorders.

References

inter-laboratory comparison of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison for the Quantification of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid

Introduction

This compound is a significant compound, often encountered as a metabolite or impurity in the synthesis of pharmaceuticals. Its accurate quantification is crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of related drug products. This guide presents the results of a hypothetical inter-laboratory study designed to compare two prevalent analytical techniques for the quantification of this analyte: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Three independent laboratories participated in this study to assess the precision, accuracy, and reproducibility of these methods.

Experimental Protocols

Detailed methodologies for the two analytical techniques evaluated in this study are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 270 nm.

  • Sample Preparation:

    • A 1.0 mg/mL stock solution of this compound was prepared in methanol.

    • Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Test samples were diluted with the mobile phase to fall within the calibration range.

  • Quantification: A calibration curve was constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the test samples was determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer.

  • Derivatization:

    • An aliquot of the sample was evaporated to dryness under a gentle stream of nitrogen.

    • 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine were added.

    • The mixture was heated at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Chromatographic Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

    • Injection Mode: Splitless, with an injection volume of 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., m/z 281, 267, 193).

  • Quantification: An internal standard (e.g., deuterated analog) was used. A calibration curve was generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Inter-Laboratory Study Design

Three participating laboratories (Lab A, Lab B, and Lab C) were provided with two sets of blind samples.

  • Sample 1: A standard solution with a known concentration of 50.0 µg/mL of this compound to assess accuracy.

  • Sample 2: A test sample containing an unknown concentration of the analyte to assess precision and inter-laboratory agreement.

Each laboratory was instructed to perform five replicate measurements (n=5) for each sample using both the HPLC-UV and GC-MS methods as detailed above.

cluster_prep Sample Preparation cluster_labs Laboratory Analysis cluster_methods Analytical Methods cluster_data Data Collection & Analysis prep Preparation of Two Blind Samples (Known and Unknown Concentration) dist Distribution to Participating Labs prep->dist labA Lab A dist->labA labB Lab B dist->labB labC Lab C dist->labC hplc HPLC-UV Analysis (n=5) labA->hplc gcms GC-MS Analysis (n=5) labA->gcms labB->hplc labB->gcms labC->hplc labC->gcms collect Collect Quantitative Results hplc->collect gcms->collect stats Statistical Analysis (Mean, SD, %CV) collect->stats compare Method Comparison stats->compare

Caption: Workflow of the inter-laboratory comparison study.

Quantitative Data Summary

The following tables summarize the quantitative results obtained from the three participating laboratories for both the known standard and the unknown sample.

Table 1: Analysis of Standard Sample (True Concentration: 50.0 µg/mL)
Method Laboratory Mean Measured Conc. (µg/mL) (n=5) Standard Deviation (SD) Accuracy (% Recovery)
HPLC-UV Lab A49.51.299.0%
Lab B51.21.5102.4%
Lab C48.91.197.8%
GC-MS Lab A50.30.6100.6%
Lab B49.80.599.6%
Lab C50.10.7100.2%
Table 2: Analysis of Unknown Sample
Method Laboratory Mean Measured Conc. (µg/mL) (n=5) Standard Deviation (SD) Coefficient of Variation (%CV)
HPLC-UV Lab A76.22.12.8%
Lab B78.52.53.2%
Lab C75.81.92.5%
GC-MS Lab A77.10.91.2%
Lab B76.80.81.0%
Lab C77.51.01.3%

Performance Comparison

Based on the data from this study, a direct comparison of the two methods can be made across several key performance indicators.

cluster_input Input Data cluster_analysis Performance Metrics cluster_conclusion Conclusion table1 Table 1 Data (Known Sample) accuracy Accuracy (% Recovery) table1->accuracy repro Reproducibility (Inter-Lab SD) table1->repro table2 Table 2 Data (Unknown Sample) precision Precision (%CV) table2->precision table2->repro conclusion Comparative Assessment of HPLC-UV vs. GC-MS accuracy->conclusion precision->conclusion repro->conclusion

Caption: Logical flow for the comparison of analytical methods.

  • Accuracy: As shown in Table 1, both methods demonstrated high accuracy, with percent recovery values close to 100%. The GC-MS method, however, showed slightly less deviation from the true value across all three labs, suggesting a marginally higher degree of accuracy.

  • Precision: The precision of the methods is reflected by the Coefficient of Variation (%CV) in Table 2. The GC-MS method consistently yielded lower %CV values (1.0-1.3%) compared to the HPLC-UV method (2.5-3.2%). This indicates that GC-MS provides superior precision for the quantification of this analyte.

  • Reproducibility: Inter-laboratory reproducibility can be inferred by comparing the mean measured concentrations for the unknown sample. The range of mean concentrations was narrower for GC-MS (76.8 to 77.5 µg/mL) than for HPLC-UV (75.8 to 78.5 µg/mL), suggesting better inter-laboratory agreement with the GC-MS method.

Conclusion

This inter-laboratory comparison demonstrates that both HPLC-UV and GC-MS are suitable methods for the quantification of this compound. However, the GC-MS method, which incorporates a derivatization step and mass spectrometric detection, exhibited superior performance in terms of precision, accuracy, and inter-laboratory reproducibility. The choice of method may ultimately depend on the specific application, required level of sensitivity and precision, and the availability of instrumentation. For applications demanding the highest level of quantitative confidence, GC-MS is the recommended technique based on the findings of this study.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid (CAS No. 26114-38-5), a compound requiring careful management due to its potential hazards.

Immediate Safety and Handling Precautions:

Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Summary of Disposal Parameters

The following table summarizes key quantitative data relevant to the disposal of acidic chemical waste, which should be applied to this compound in the absence of a specific SDS.

ParameterGuidelineNotes
Initial Dilution Ratio 1 part acid to 10 parts cold waterAlways add acid to water slowly to dissipate any heat generated.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or 5-10% Sodium Carbonate (Na₂CO₃) solutionWeak bases are recommended for a more controlled and safer neutralization reaction.[1][2]
Target pH Range 6.0 - 8.0This range is generally acceptable for drain disposal, but always verify with local wastewater regulations.[1]
Post-Neutralization Flush At least 20 parts waterA copious amount of water should be used to flush the neutralized solution down the drain.[1]

Experimental Protocol: Neutralization of this compound Waste

The following is a general protocol for the neutralization of small quantities of acidic waste, applicable to this compound. This procedure should be performed in a fume hood.

Materials:

  • Waste this compound (solid or in solution)

  • Large beaker or container (corrosion-resistant)

  • Stir bar and stir plate

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • pH paper or a calibrated pH meter

  • Personal Protective Equipment (PPE)

Procedure:

  • Dilution: If dealing with the solid form, dissolve it in a minimal amount of a suitable solvent. Slowly and cautiously add the acidic solution to a large volume of cold water in the beaker, aiming for a 1:10 acid-to-water ratio.[1] Never add water directly to the concentrated acid.

  • Neutralization: Begin gentle stirring of the diluted acidic solution. Slowly add small portions of the neutralizing agent (sodium bicarbonate or sodium carbonate solution). Be aware that this may cause fizzing due to the release of carbon dioxide gas; add the base slowly to control the reaction.[1]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the weak base incrementally until the pH of the solution is within the neutral range of 6.0 to 8.0.[1]

  • Disposal: Once the pH is confirmed to be neutral, the solution can typically be disposed of down the drain with a large volume of running water (at least 20 parts water to 1 part neutralized solution).[1]

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that come into contact with the chemical should be placed in a sealed, labeled hazardous waste container for professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Assess Waste is_small_quantity Small Laboratory Quantity? start->is_small_quantity neutralize Neutralize in Fume Hood (Follow Protocol) is_small_quantity->neutralize Yes large_quantity Large Quantity or Contaminated Waste is_small_quantity->large_quantity No check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize pH is Acidic drain_disposal Dispose Down Drain with Copious Water check_ph->drain_disposal pH is Neutral end End drain_disposal->end collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste professional_disposal Arrange for Professional Waste Disposal collect_waste->professional_disposal professional_disposal->end

Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.

Disclaimer: The information provided is based on general principles of chemical waste disposal. Always consult your institution's specific safety protocols and local regulations, and refer to a substance-specific Safety Data Sheet when available.

References

Personal protective equipment for handling 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a combustible solid and may cause skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[3][4] A face shield may be necessary for splash-prone procedures.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) inspected before use.[3] A lab coat or chemical-resistant apron should be worn.[3] For extensive handling, a complete protective suit may be required.[3]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1] Use in a well-ventilated area, preferably a chemical fume hood.[1][5]

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Remove all ignition sources as the compound is a combustible solid.

  • Keep the container tightly closed when not in use.[2]

2.2. Weighing and Transfer:

  • Handle the solid material carefully to avoid generating dust.[1]

  • Use appropriate tools for transfer (e.g., spatula, powder funnel).

  • If dissolving the compound, add it slowly to the solvent to avoid splashing.

2.3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][6]

  • Clean the work area and decontaminate any equipment used.

  • Remove and properly store or dispose of PPE.[7]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

In case of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company.[3] Do not dispose of it down the drain or in regular trash.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Workflow for Safe Handling

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing & Transfer handling->weighing procedure Experimental Procedure weighing->procedure cleanup Decontamination & Cleanup procedure->cleanup waste Segregate Hazardous Waste cleanup->waste remove_ppe Doff PPE cleanup->remove_ppe disposal Dispose via Licensed Vendor waste->disposal wash Wash Hands remove_ppe->wash

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.